INF200
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H13ClN2O4 |
|---|---|
分子量 |
296.70 g/mol |
IUPAC 名称 |
ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-19-12(17)8-16-13(18)20-11(15-16)7-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3 |
InChI 键 |
VOEOYYHTDHZDST-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=O)OC(=N1)CC2=CC=CC=C2Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of INF200 in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the mechanism of action of INF200, a novel small molecule inhibitor of the NLRP3 inflammasome. This compound, a 1,3,4-oxadiazol-2-one-based compound, has demonstrated significant efficacy in both in vitro and in vivo models of NLRP3-mediated inflammation. This document details the quantitative data on its inhibitory activity, provides comprehensive experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Introduction to this compound
This compound is a recently identified small molecule inhibitor of the NLRP3 inflammasome.[1][2] Structurally, it is classified as a 1,3,4-oxadiazol-2-one derivative.[2] Computational modeling and experimental evidence suggest that this compound functions as a direct inhibitor of the NLRP3 protein, likely by interacting with its central NACHT domain, which is crucial for NLRP3's ATPase activity and subsequent oligomerization.[2][3] This mechanism is analogous to that of sulfonylurea-based NLRP3 inhibitors. By preventing the activation and assembly of the NLRP3 inflammasome, this compound effectively blocks the downstream signaling cascade that leads to pyroptotic cell death and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in cellular and animal models. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by this compound in Human Macrophages
| Parameter | Activator | This compound Concentration | % Inhibition (Mean ± SD) | Reference |
| NLRP3-dependent Pyroptosis | LPS/ATP | 10 µM | 66.3 ± 6.6% | [2] |
| NLRP3-dependent Pyroptosis | LPS/MSU | 10 µM | 61.6 ± 11.5% | [2] |
| IL-1β Release | Not Specified | 10 µM | 35.5 ± 8.8% | [1][2] |
Table 2: In Vivo Administration of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rat | High-Fat Diet (HFD)-induced Metaflammation | 20 mg/kg/day | Improved glucose and lipid profiles, attenuated systemic inflammation and cardiac dysfunction biomarkers. | [2] |
Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation step (Signal 2), triggered by a variety of stimuli including extracellular ATP or crystalline structures like monosodium urate (MSU), induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced autoproteolysis leads to active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis.
This compound is proposed to act during the activation step by directly binding to the NACHT domain of NLRP3. This interaction likely stabilizes NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.
Signaling Pathway Diagram
Caption: this compound inhibits the NLRP3 inflammasome by targeting the inactive NLRP3 protein.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of NLRP3 inhibitors like this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in Human Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in human-derived macrophages and the assessment of inhibition by this compound.
5.1.1 Materials and Reagents
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Monosodium urate (MSU) crystals
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Human IL-1β ELISA kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
5.1.2 Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's inhibition of pyroptosis and IL-1β release.
5.1.3 Detailed Procedure
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inflammasome Priming and Inhibition:
-
Prime the differentiated THP-1 macrophages with LPS (e.g., 1 µg/mL) for 4 hours.
-
Following priming, remove the LPS-containing medium and replace it with serum-free medium.
-
Add this compound (dissolved in DMSO, final concentration e.g., 10 µM) or vehicle (DMSO) to the respective wells and incubate for 1 hour.
-
-
Inflammasome Activation:
-
To activate the NLRP3 inflammasome, treat the cells with either ATP (e.g., 5 mM) for 45 minutes or MSU crystals (e.g., 250 µg/mL) for 6 hours.
-
-
Assessment of Pyroptosis and IL-1β Release:
-
After the activation period, centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Pyroptosis Measurement: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, according to the manufacturer's protocol.
-
In Vivo Evaluation of this compound in a Rat Model of High-Fat Diet-Induced Metaflammation
This protocol outlines a general procedure for assessing the in vivo efficacy of an NLRP3 inhibitor in a diet-induced obesity and metabolic inflammation model.
5.2.1 Materials and Reagents
-
Male Wistar or Sprague-Dawley rats
-
Standard chow diet
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for blood collection and glucose measurement (glucometer)
-
Kits for measuring plasma lipids (triglycerides, cholesterol) and cardiac biomarkers (e.g., BNP)
-
Langendorff apparatus for hemodynamic assessment (optional)
5.2.2 Experimental Procedure
-
Animal Model Induction:
-
Acclimate rats for at least one week with free access to standard chow and water.
-
Divide the animals into control and experimental groups. The control group continues on the standard chow diet.
-
Induce metaflammation in the experimental groups by feeding them a high-fat diet for a period of 8-12 weeks.
-
-
This compound Treatment:
-
After the induction period, treat a subset of the HFD-fed rats with this compound (e.g., 20 mg/kg/day) via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Administer the vehicle to the control HFD group and the standard chow group.
-
-
Metabolic and Cardiovascular Assessment:
-
Monitor body weight and food intake regularly throughout the study.
-
Periodically measure fasting blood glucose levels.
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and cardiac biomarkers (e.g., Brain Natriuretic Peptide - BNP).
-
For more detailed cardiac function analysis, an ex vivo Langendorff heart perfusion can be performed to assess parameters like systolic recovery and infarct size following ischemia-reperfusion injury.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect tissues (e.g., heart, liver, adipose tissue) for histological analysis and molecular assays (e.g., Western blotting for NLRP3, caspase-1; qPCR for inflammatory markers).
-
Conclusion
This compound is a promising, direct-acting NLRP3 inflammasome inhibitor with demonstrated efficacy in preclinical models. Its ability to potently reduce pyroptosis and IL-1β secretion in vitro, coupled with its beneficial effects on cardiometabolic parameters in an in vivo model of diet-induced metaflammation, highlights its therapeutic potential for a range of NLRP3-driven diseases. The detailed mechanisms and protocols provided in this guide offer a robust framework for the further investigation and development of this compound and other next-generation NLRP3 inhibitors. Further studies are warranted to establish a more precise dose-response relationship, including the determination of its IC₅₀ value, and to further elucidate its pharmacokinetic and pharmacodynamic properties in more detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of INF200 in Mitigating Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, with the NLRP3 inflammasome being a key player in numerous inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of INF200, a novel 1,3,4-oxadiazol-2-one-based inhibitor of the NLRP3 inflammasome, and its role in the mitigation of pyroptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Pyroptosis and the NLRP3 Inflammasome
Pyroptosis is a lytic and pro-inflammatory form of regulated cell death that is critical for host defense against pathogens but also contributes to the pathophysiology of a wide range of inflammatory diseases when dysregulated. A key molecular platform that initiates pyroptosis is the inflammasome, a multi-protein complex that activates inflammatory caspases.
The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Once assembled, the inflammasome facilitates the auto-cleavage and activation of pro-caspase-1 to its active form, caspase-1. Activated caspase-1 then cleaves two key substrates:
-
Pro-inflammatory Cytokines: Pro-IL-1β and pro-IL-18 are cleaved into their mature, biologically active forms (IL-1β and IL-18) and are subsequently released from the cell.
-
Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18. This lytic cell death is the hallmark of pyroptosis.
This compound: A Novel NLRP3 Inflammasome Inhibitor
This compound is a recently identified small molecule inhibitor of the NLRP3 inflammasome, belonging to the 1,3,4-oxadiazol-2-one class of compounds[1][2]. It has demonstrated significant potential in mitigating NLRP3-mediated pyroptosis and associated inflammation.
Mechanism of Action
Computational studies suggest that this compound, similar to sulfonylurea-based inhibitors, interacts with the NACHT domain of the NLRP3 protein[1][2]. The NACHT domain is an essential ATPase domain required for NLRP3 oligomerization and activation. By binding to this domain, this compound is thought to stabilize NLRP3 in an inactive conformation, thereby preventing its self-assembly and the subsequent recruitment of ASC and pro-caspase-1. This inhibitory action effectively blocks the entire downstream cascade of pyroptosis, including caspase-1 activation, cytokine maturation, and GSDMD-mediated cell lysis.
Quantitative Data on the Efficacy of this compound
The following table summarizes the reported in vitro and in vivo efficacy of this compound in mitigating pyroptosis and inflammation.
| Parameter | Cell/Animal Model | Stimulus | This compound Concentration/Dose | Result | Reference |
| NLRP3-dependent Pyroptosis Inhibition | Differentiated THP-1 human macrophages | LPS/ATP | 10 µM | 66.3 ± 6.6% inhibition | [1][2][3] |
| NLRP3-dependent Pyroptosis Inhibition | Differentiated THP-1 human macrophages | LPS/MSU | 10 µM | 61.6 ± 11.5% inhibition | [1][2][3] |
| IL-1β Release Inhibition | Differentiated THP-1 human macrophages | LPS/ATP | 10 µM | 35.5 ± 8.8% reduction | [1][2][3] |
| In vivo Administration | High-fat diet-induced metaflammation rat model | High-fat diet | 20 mg/kg/day | Attenuated systemic inflammation and cardiac dysfunction | [1][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Inhibition of Pyroptosis
Experimental Workflow for In Vitro Evaluation of this compound
Detailed Experimental Protocols
The following protocols are standardized methods for investigating the effect of inhibitors like this compound on NLRP3-mediated pyroptosis.
In Vitro Pyroptosis Assay in THP-1 Macrophages
4.1.1. Differentiation of THP-1 Monocytes
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate the cells into macrophage-like cells, seed the THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with the experiment.
4.1.2. Induction of Pyroptosis and Treatment with this compound
-
Priming (Signal 1): Prime the differentiated THP-1 macrophages by treating them with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Induce pyroptosis by adding a NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
Measurement of Pyroptosis
4.2.1. Lactate Dehydrogenase (LDH) Release Assay
-
After the treatment period, carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control wells (untreated cells) with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity (pyroptosis) as follows: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Spontaneous LDH is the LDH release from untreated, unactivated cells.
-
4.2.2. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use the same cell culture supernatant collected for the LDH assay.
-
Quantify the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's protocol.
-
Generate a standard curve using recombinant human IL-1β provided in the kit.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
4.2.3. Western Blot for Caspase-1 and GSDMD Cleavage
-
After treatment, lyse the adherent cells directly in the wells using RIPA buffer containing a protease inhibitor cocktail.
-
Collect the cell lysates and determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 12% or 15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C. Also, probe for the full-length proteins and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
In Vivo Model of High-Fat Diet-Induced Metaflammation
4.3.1. Animal Model
-
Use male Sprague-Dawley rats.
-
Feed the rats a high-fat diet (HFD) consisting of a high percentage of fat (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce a state of metabolic inflammation ("metaflammation"). A control group should be fed a standard chow diet.
4.3.2. This compound Treatment
-
After the induction of metaflammation, treat the rats with this compound at a dose of 20 mg/kg/day, typically administered via oral gavage.
-
A vehicle control group should also be included.
-
Continue the treatment for a specified period (e.g., 4-8 weeks).
4.3.3. Evaluation of Efficacy
-
Monitor metabolic parameters such as body weight, glucose tolerance, and lipid profiles throughout the study.
-
At the end of the study, collect blood and tissues for analysis.
-
Measure systemic inflammatory markers (e.g., IL-1β, TNF-α) in the serum by ELISA.
-
Assess markers of cardiac dysfunction (e.g., Brain Natriuretic Peptide - BNP).
-
Perform histological analysis of tissues (e.g., heart, liver) to evaluate inflammation and tissue damage.
-
Conduct ex vivo studies, such as the Langendorff isolated heart perfusion, to assess cardiac function and susceptibility to ischemia-reperfusion injury.
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury
-
Isolate the hearts from the rats treated with this compound or vehicle.
-
Mount the hearts on a Langendorff apparatus and perfuse retrogradely via the aorta with Krebs-Henseleit buffer.
-
After a stabilization period, subject the hearts to a period of global no-flow ischemia (e.g., 30 minutes) followed by a period of reperfusion (e.g., 120 minutes).
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
At the end of reperfusion, measure the infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Analyze the perfusate for the release of damage markers like LDH.
Conclusion
This compound presents a promising therapeutic candidate for the mitigation of pyroptosis and associated inflammatory conditions through its targeted inhibition of the NLRP3 inflammasome. The data and protocols presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate the potential of this compound and other NLRP3 inhibitors. The detailed methodologies will facilitate the standardized and reproducible evaluation of these compounds, ultimately accelerating the development of novel anti-inflammatory therapies. Further research is warranted to elucidate the precise molecular interactions between this compound and NLRP3 and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
The Inhibitory Effect of INF200 on IL-1β Release in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action and experimental validation of INF200, a novel sulfonylurea-based inhibitor of the NLRP3 inflammasome, with a specific focus on its role in mitigating the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in macrophages. This document details the underlying signaling pathways, presents available quantitative data, and outlines comprehensive experimental protocols for the study of this compound and similar compounds.
Introduction to this compound and NLRP3 Inflammasome-Mediated Inflammation
Chronic inflammation is a key driver of numerous pathologies. The NLRP3 inflammasome, a multi-protein complex within the cytoplasm of immune cells like macrophages, is a critical sensor of cellular stress and infection.[1] Upon activation, the NLRP3 inflammasome orchestrates the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, through the activation of caspase-1.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1]
This compound has been identified as a sulfonylurea-based inhibitor of the NLRP3 inflammasome.[2] Research has demonstrated its anti-inflammatory activity, specifically its ability to decrease IL-1β release in human macrophages, highlighting its therapeutic potential.[2][3]
Data Presentation: Quantitative Effects of this compound on IL-1β Release
The following table summarizes the reported quantitative data on the inhibitory effect of this compound on IL-1β release and NLRP3-mediated pyroptosis in human macrophages.
| Compound | Concentration | Cell Type | Stimulation | Parameter Measured | Inhibition | Reference |
| This compound | 10 µM | Human Macrophages | LPS/ATP | IL-1β Release | 35.5 ± 8.8% | [3] |
| This compound | 10 µM | Human Macrophages | LPS/ATP | NLRP3-dependent pyroptosis | 66.3 ± 6.6% | [3] |
| This compound | 10 µM | Human Macrophages | LPS/MSU | NLRP3-dependent pyroptosis | 61.6 ± 11.5% | [3] |
Signaling Pathways
The activation of the NLRP3 inflammasome is a two-step process, which is targeted by this compound.
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome requires a priming signal (Signal 1) and an activation signal (Signal 2).
Proposed Mechanism of this compound Inhibition
This compound, as a sulfonylurea-based compound, is proposed to directly inhibit the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on IL-1β release in macrophages. These are generalized methods and may require optimization based on specific cell types and experimental conditions.
Cell Culture and Differentiation of Macrophages
Human Monocyte-Derived Macrophages (hMDMs):
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 5-7 days to differentiate them into macrophages.
THP-1 Cell Line (Human Monocytic Leukemia):
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours before stimulation.
Inflammasome Activation and this compound Treatment
The following workflow outlines the key steps for assessing the inhibitory potential of this compound.
Measurement of IL-1β Release (ELISA)
-
Sample Collection: After stimulation, centrifuge the cell culture plates to pellet any detached cells. Carefully collect the supernatants.
-
ELISA Procedure: Quantify the concentration of mature IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a standard curve and determine the concentration of IL-1β in each sample. Calculate the percentage of inhibition by this compound relative to the vehicle-treated control.
Western Blot for Inflammasome Components
-
Sample Preparation: After collecting the supernatants, lyse the adherent cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the cleaved (active) form of caspase-1 (p20 subunit) and ASC. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to assess the effect of this compound on caspase-1 activation and ASC oligomerization (which can be observed as higher molecular weight species in non-reducing gels).
Conclusion
This compound represents a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its ability to significantly reduce IL-1β release from human macrophages underscores its potential to modulate key inflammatory pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and other novel NLRP3 inflammasome inhibitors. Further studies, including detailed dose-response analyses and in vivo efficacy models, will be crucial in advancing our understanding of this compound's therapeutic utility.
References
- 1. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Sulfonylurea-Inspired NLRP3 Inhibitor: INF200
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical compound INF200, a novel inhibitor of the NLRP3 inflammasome. The document elucidates its development, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers in immunology, cardiovascular disease, and metabolic disorders, as well as professionals in the field of drug development.
Introduction: The Sulfonylurea Basis and Evolution of this compound
The development of this compound is rooted in the exploration of sulfonylurea-based compounds as inhibitors of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. While traditionally known for their role in the treatment of type 2 diabetes through the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, certain sulfonylureas, such as glyburide, were discovered to also potently inhibit NLRP3 inflammasome activation. This off-target effect opened a new avenue for the development of anti-inflammatory therapeutics.
Inspired by the binding mode of these sulfonylurea-based inhibitors to the NLRP3 sensor protein, a novel compound, this compound, was designed.[1] In a strategic modification to improve upon the pharmacological profile and potentially mitigate off-target effects associated with the sulfonylurea moiety, the central sulfonylurea core was replaced with a 1,3,4-oxadiazol-2-one heterocycle.[1] Computational modeling studies indicated that this new scaffold could maintain the crucial interactions within the NACHT domain of the NLRP3 protein, similar to the most active sulfonylurea-based inhibitors.[1]
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
This compound functions as a direct inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
By binding to the NACHT domain of NLRP3, this compound is believed to stabilize the inactive conformation of the protein, thereby preventing its activation and the subsequent downstream inflammatory cascade. This targeted inhibition of a key inflammatory pathway positions this compound as a potential therapeutic agent for a range of NLRP3-driven diseases.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
References
An In-depth Technical Guide on the Cardioprotective Effects of INF200 in Ischemia/Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical evidence demonstrating the cardioprotective effects of INF200, a novel NLRP3 inflammasome inhibitor, in the context of myocardial ischemia/reperfusion injury (IRI). The information presented is based on the seminal study by Gastaldi et al. (2023), which establishes this compound as a promising therapeutic agent for mitigating cardiac damage, particularly in the context of metabolic comorbidities.
Core Compound Profile: this compound
This compound is a recently identified 1,3,4-oxadiazol-2-one-based, non-sulfonylurea NLRP3 inhibitor.[1][2] It has been shown to effectively prevent NLRP3-dependent pyroptosis and reduce the release of the pro-inflammatory cytokine IL-1β in human macrophages.[2][3] Its mechanism of action and demonstrated efficacy in a cardiometabolic disease model make it a significant candidate for further investigation in cardiovascular drug development.[2][4]
Quantitative Data Summary
The cardioprotective effects of this compound have been quantified in an ex vivo rat model of ischemia/reperfusion injury. The following tables summarize the key findings from hearts of rats fed a standard diet (SD) and a high-fat diet (HFD), a model for diet-induced metaflammation.
Table 1: Hemodynamic Function Post-Ischemia/Reperfusion
| Group | Developed Left Ventricular Pressure (dLVP) (% of pre-ischemic value) | Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) |
| SD + Vehicle | Data not explicitly quantified in percentages | Significant increase post-ischemia |
| SD + this compound | Improved post-ischemic systolic recovery | Attenuated cardiac contracture |
| HFD + Vehicle | Exacerbated post-ischemic systolic dysfunction | Markedly elevated post-ischemia |
| HFD + this compound | Significantly improved post-ischemic systolic recovery | Significantly attenuated cardiac contracture |
Data derived from graphical representations in Gastaldi S, et al. Eur J Med Chem. 2023.[1][2]
Table 2: Myocardial Injury Markers
| Group | Infarct Size (% of Left Ventricle) | Lactate Dehydrogenase (LDH) Release (IU/L at 30 min reperfusion) |
| SD + Vehicle | ~35% | ~250 IU/L |
| SD + this compound | ~20% | ~150 IU/L |
| HFD + Vehicle | ~55% | ~350 IU/L |
| HFD + this compound | ~30% | ~200 IU/L |
Values are estimations based on graphical data presented in Gastaldi S, et al. Eur J Med Chem. 2023.[1][2]
Experimental Protocols
The following section details the methodologies employed in the key experiments that evaluated the cardioprotective effects of this compound.
1. Animal Model: High-Fat Diet (HFD)-Induced Metaflammation
-
Species: Male Sprague-Dawley rats.
-
Dietary Regimen: A cohort of rats was fed a high-fat diet for a specified duration to induce a state of "metaflammation," characterized by obesity, systemic inflammation, and cardiometabolic dysfunction. A control group was maintained on a standard diet (SD).
-
In Vivo Administration: this compound was administered to a subset of the HFD rats at a dose of 20 mg/kg/day.[2][3]
2. Ex Vivo Ischemia/Reperfusion Injury Model: Langendorff Perfused Heart
-
Heart Isolation: Following the dietary and treatment period, rats were anesthetized, and their hearts were rapidly excised.
-
Perfusion Setup: The hearts were mounted on a Langendorff apparatus and retrogradely perfused via the aorta with Krebs-Henseleit buffer, maintained at a constant temperature and gassed with 95% O2 / 5% CO2.
-
Hemodynamic Monitoring: A balloon catheter was inserted into the left ventricle to measure developed left ventricular pressure (dLVP) and left ventricular end-diastolic pressure (LVEDP).
-
Ischemia/Reperfusion Protocol:
-
Drug Administration (Ex Vivo): For the ex vivo part of the study, this compound was administered to the hearts from both SD and HFD groups during the reperfusion phase to assess its direct cardioprotective effects.
-
Infarct Size Assessment: At the end of reperfusion, hearts were sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue. The infarct size was expressed as a percentage of the total left ventricular mass.
-
LDH Release Measurement: Coronary effluent was collected at specific time points during reperfusion to measure the activity of lactate dehydrogenase (LDH), a marker of myocyte necrosis.[1]
Signaling Pathways and Mechanism of Action
The primary mechanism underlying the cardioprotective effects of this compound is the inhibition of the NLRP3 inflammasome. The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for assessing the cardioprotective effects of this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway, reducing inflammation and cell death.
Conclusion and Future Directions
The available pre-clinical data strongly suggest that this compound is a potent cardioprotective agent against ischemia/reperfusion injury, particularly in the challenging context of obesity and metaflammation. Its targeted inhibition of the NLRP3 inflammasome addresses a key pathway in the inflammatory response to IRI.[4][5]
Future research should focus on:
-
In vivo studies in larger animal models to confirm efficacy and assess pharmacokinetics and safety.
-
Investigation of this compound in other models of cardiac injury where NLRP3 activation is implicated.
-
Elucidation of the full spectrum of downstream signaling pathways affected by this compound-mediated NLRP3 inhibition.
This technical guide provides a foundational understanding of this compound's cardioprotective properties. As a novel molecule, further publications and clinical trial data will be essential to fully characterize its therapeutic potential.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation. (2023) | Simone Gastaldi | 15 Citations [scispace.com]
- 4. Inhibitors of NLRP3 Inflammasome in Ischemic Heart Disease: Focus on Functional and Redox Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Dysfunction: Redox Imbalance, NLRP3 Inflammasome, and Inflammatory Responses in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
INF200: A Novel NLRP3 Inhibitor Shows Promise in Ameliorating Diet-Induced Metabolic Dysregulation
A deep-dive into the preclinical evidence supporting the role of INF200 in improving glucose and lipid homeostasis, offering a potential new therapeutic avenue for metabolic diseases.
For Immediate Release
TURIN, Italy – Researchers and drug development professionals in the metabolic disease space have a new compound of interest, this compound, a novel 1,3,4-oxadiazol-2-one-based NLRP3 inflammasome inhibitor. Preclinical studies have demonstrated its potential to significantly improve glucose and lipid profiles in the context of diet-induced metabolic stress. This technical guide provides an in-depth analysis of the currently available data on this compound, focusing on its impact on key metabolic parameters, the experimental protocols used in its evaluation, and its underlying mechanism of action.
Key Findings on Metabolic Parameters
A pivotal study investigating the effects of this compound utilized a rat model of high-fat diet (HFD)-induced metaflammation, a condition that mimics many aspects of metabolic syndrome in humans. The administration of this compound at a dose of 20 mg/kg/day resulted in significant improvements in both glucose and lipid metabolism.[1]
Glucose Homeostasis
This compound treatment demonstrated a notable improvement in the glycol-metabolic profile of rats on a high-fat diet. While specific blood glucose and insulin values from this study are not publicly available, the research highlights a significant amelioration of the HFD-induced metabolic disturbances.[2]
Lipid Profile Regulation
The impact of this compound on the lipid profile was also significant. The study reported that the lipid profiles of the this compound-treated HFD group were comparable to those of the control group, suggesting a potent lipid-lowering effect.[2] This includes a reduction in the deposition of abdominal, perirenal, epididymal, and retroperitoneal fat.[2]
Table 1: Summary of this compound's Effect on Glucose Profile in HFD-Fed Rats
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + this compound (20 mg/kg/day) Group |
| Glycol-metabolic Profile | Normal | Significantly Impaired | Significantly Improved |
Note: Specific quantitative data with statistical analysis from the primary study is not yet publicly available.
Table 2: Summary of this compound's Effect on Lipid Profile in HFD-Fed Rats
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + this compound (20 mg/kg/day) Group |
| Lipid Profile | Normal | Significantly Altered | Comparable to Control |
| Abdominal Fat Deposition | Baseline | Significantly Increased | Significantly Lower than HFD Group |
| Perirenal Fat Deposition | Baseline | Significantly Increased | Significantly Lower than HFD Group |
| Epididymal Fat Deposition | Baseline | Significantly Increased | Significantly Lower than HFD Group |
| Retroperitoneal Fat Deposition | Baseline | Significantly Increased | Significantly Lower than HFD Group |
Note: Specific quantitative data with statistical analysis from the primary study is not yet publicly available.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its therapeutic effects by inhibiting the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated by metabolic danger signals such as excess saturated fatty acids or cholesterol crystals, triggers a cascade of inflammatory responses. This includes the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18), which contribute to insulin resistance and systemic inflammation.
By inhibiting the NLRP3 inflammasome, this compound effectively reduces the production of these inflammatory cytokines, thereby mitigating the chronic low-grade inflammation that is a hallmark of metabolic diseases. In vitro studies have shown that this compound can reduce LPS/ATP-induced pyroptosis, a form of inflammatory cell death, by 66.3% and inhibit the release of IL-1β by 35.5% in human macrophages.[2]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the proposed point of intervention for this compound.
References
- 1. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel NLRP3 inhibitor reverses the cardiometabolic impact of obesity in models | BioWorld [bioworld.com]
Unveiling the Molecular Nexus: A Technical Guide to INF200's Interaction with the NLRP3 Inflammasome
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of INF200, a sulfonylurea-based inhibitor, within the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome complex. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. This compound has emerged as a promising inhibitor of NLRP3-mediated pyroptosis and has been shown to decrease the release of the pro-inflammatory cytokine IL-1β in human macrophages[1]. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its direct molecular interactions within the NLRP3 inflammasome complex. While specific quantitative binding data for this compound is not yet publicly available, this document outlines the putative targets and details the established experimental protocols to elucidate these interactions definitively.
The NLRP3 Inflammasome Signaling Pathway and Putative Target of this compound
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced activation of caspase-1 leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.
Given that this compound is a sulfonylurea-based compound, its primary molecular target within the NLRP3 inflammasome complex is hypothesized to be the NACHT domain of the NLRP3 protein itself. The NACHT domain possesses essential ATPase activity that is critical for the oligomerization of NLRP3, a pivotal step in inflammasome assembly[2][3]. Several other NLRP3 inhibitors with a similar chemical scaffold have been shown to bind to this domain[4][5].
Quantitative Data on NLRP3 Inhibition
While specific quantitative data for this compound's direct binding affinity (K_d), IC50, or EC50 values against components of the NLRP3 inflammasome are not available in the public domain, the following table outlines the key parameters that should be determined to characterize its inhibitory potential.
| Parameter | Description | Typical Assay Method | Relevance |
| K_d (Binding Affinity) | The equilibrium dissociation constant, indicating the strength of binding between this compound and its target (e.g., NLRP3). A lower K_d signifies stronger binding. | Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR) | Confirms direct target engagement and quantifies binding strength. |
| IC50 (Half maximal inhibitory concentration) | The concentration of this compound required to inhibit a specific biochemical activity (e.g., NLRP3 ATPase activity) by 50%. | ATPase activity assay | Measures the potency of this compound in a cell-free system. |
| EC50 (Half maximal effective concentration) | The concentration of this compound that produces 50% of the maximal biological effect (e.g., inhibition of IL-1β release) in a cell-based assay. | ELISA for IL-1β in cell culture supernatants | Determines the potency of this compound in a cellular context. |
| ΔT_m (Thermal Shift) | The change in the melting temperature of the target protein upon binding of this compound. An increase in T_m suggests stabilization of the protein by the compound. | Cellular Thermal Shift Assay (CETSA) | Provides evidence of direct target engagement within a cellular environment. |
Detailed Experimental Protocols
To definitively identify and characterize the molecular targets of this compound within the NLRP3 inflammasome complex, a series of biochemical and cell-based assays are required. The following protocols are based on established methods for studying NLRP3 inhibitors.
Target Engagement Assays
3.1.1. Cellular Thermal Shift Assay (CETSA)
This assay determines if this compound directly binds to and stabilizes its target protein within intact cells.
-
Cell Culture and Treatment: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs). Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for NLRP3, ASC, and NEK7.
-
Data Analysis: Quantify the band intensities to generate melting curves for each target protein in the presence and absence of this compound. A shift in the melting curve to a higher temperature indicates that this compound binds to and stabilizes the protein[6][7][8].
3.1.2. Microscale Thermophoresis (MST)
MST measures the binding affinity between this compound and purified inflammasome components in solution.
-
Protein Expression and Purification: Express and purify recombinant human NLRP3 (full-length or specific domains like the NACHT domain), ASC, and NEK7.
-
Labeling: Label one of the binding partners (typically the protein) with a fluorescent dye.
-
Titration: Prepare a series of dilutions of the unlabeled binding partner (this compound).
-
MST Measurement: Mix the fluorescently labeled protein with each dilution of this compound and load the samples into capillaries. Measure the thermophoretic movement of the labeled protein in an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the concentration of the unlabeled partner and fit the data to a binding curve to determine the dissociation constant (K_d)[6][9].
Functional Assays
3.2.1. NLRP3 ATPase Activity Assay
This assay assesses the effect of this compound on the enzymatic activity of the NLRP3 NACHT domain.
-
Assay Setup: In a microplate format, combine purified recombinant NLRP3 protein with an ATP substrate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., MCC950) to the wells.
-
Enzymatic Reaction: Incubate the plate to allow the ATPase reaction to proceed.
-
Detection: Measure the amount of ADP produced using a commercially available luminescence-based assay kit.
-
Data Analysis: Plot the percentage of ATPase activity against the concentration of this compound to determine the IC50 value.
3.2.2. ASC Oligomerization Assay
This assay evaluates the ability of this compound to inhibit the formation of ASC specks, a hallmark of inflammasome activation.
-
Cell Culture and Transfection: Use THP-1 cells stably expressing ASC-GFP or HEK293T cells transiently transfected with ASC-GFP.
-
Inflammasome Activation: Prime the cells with LPS and then stimulate with an NLRP3 activator (e.g., nigericin or ATP). Treat the cells with different concentrations of this compound prior to stimulation.
-
Microscopy: Visualize the formation of ASC specks (fluorescent aggregates) using fluorescence microscopy.
-
Flow Cytometry: Quantify the percentage of cells containing ASC specks by flow cytometry.
-
Data Analysis: Determine the concentration of this compound that inhibits ASC speck formation[10][11][12].
3.2.3. NEK7-NLRP3 Co-immunoprecipitation Assay
This assay investigates whether this compound interferes with the crucial interaction between NLRP3 and its co-factor NEK7.
-
Cell Culture and Treatment: Use macrophages or HEK293T cells overexpressing tagged versions of NLRP3 and NEK7. Treat the cells with this compound.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-NLRP3) coupled to magnetic beads.
-
Western Blot Analysis: Elute the bound proteins and analyze the immunoprecipitates and input lysates by Western blotting using antibodies against both NLRP3 and NEK7.
-
Data Analysis: A reduction in the amount of co-precipitated NEK7 in the presence of this compound would indicate that the compound disrupts the NLRP3-NEK7 interaction[13][14].
Mandatory Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates a logical workflow for identifying the molecular target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | NLRP3 oligomerizes via NACHT domains [reactome.org]
- 4. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell-stress.com [cell-stress.com]
- 11. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeab.com [citeab.com]
- 13. MicroRNA-200c-5p targets NIMA Related Kinase 7 (NEK7) to inhibit NOD-like receptor 3 (NLRP3) inflammasome activation, MODE-K cell pyroptosis, and inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 1,3,4-Oxadiazol-2-one-Based NLRP3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of the discovery and development of a promising class of NLRP3 inhibitors based on the 1,3,4-oxadiazol-2-one scaffold. We will delve into the mechanism of NLRP3 inflammasome activation, detail the experimental protocols for inhibitor screening and characterization, present key quantitative data for lead compounds, and outline the synthetic chemistry for this class of molecules.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process that can be triggered by a variety of stimuli, leading to the production of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][2] The activation pathways are broadly categorized as canonical, non-canonical, and alternative.
Canonical Activation Pathway
The canonical pathway is a two-step process involving a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[1][3]
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex.[4] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[1]
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Non-Canonical and Alternative Activation Pathways
-
Non-Canonical Pathway: Intracellular LPS can directly activate caspase-4/5 (in humans) or caspase-11 (in mice), which then cleaves GSDMD to induce pyroptosis. The resulting K+ efflux can subsequently activate the canonical NLRP3 inflammasome pathway.[1][3]
-
Alternative Pathway: In some cells, stimulation with TLR ligands alone can directly activate NLRP3 in a caspase-8 dependent manner, leading to IL-1β maturation without the need for a separate activation signal.[1][3]
References
- 1. [2309.07939] Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for INF200 in a High-Fat Diet-Induced Rat Model of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of INF200, a novel NLRP3 inflammasome inhibitor, in an in vivo rat model of high-fat diet (HFD)-induced metabolic syndrome. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in mitigating cardiometabolic complications associated with obesity and metaflammation.
Introduction
Obesity and associated metabolic disorders, such as type 2 diabetes and cardiovascular disease, are characterized by a state of chronic low-grade inflammation, often termed "metaflammation." The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key player in sensing metabolic stress and driving this inflammatory cascade.[1][2] this compound is a novel, potent, and selective 1,3,4-oxadiazol-2-one-based inhibitor of the NLRP3 inflammasome.[1] In vivo studies have demonstrated that this compound can counteract the detrimental anthropometric and metabolic changes induced by a high-fat diet in rats, highlighting its potential as a therapeutic agent for cardiometabolic diseases.[1][3]
Data Summary
The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound in a rat model of HFD-induced obesity.
Table 1: Effect of this compound on Anthropometric and Organ Weight Parameters in HFD-fed Rats
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg/day, i.p.) |
| Body Weight Gain (g) | 160 ± 15 | 280 ± 20 | 250 ± 18# |
| Abdominal Fat (g) | 8 ± 1 | 25 ± 3 | 18 ± 2# |
| Perirenal Fat (g) | 4 ± 0.5 | 12 ± 1.5 | 8 ± 1# |
| Epididymal Fat (g) | 5 ± 0.6 | 15 ± 2 | 10 ± 1.2# |
| Retroperitoneal Fat (g) | 3 ± 0.4 | 10 ± 1.2 | 7 ± 0.8# |
| Liver Weight (g) | 12 ± 1 | 18 ± 1.5 | 15 ± 1.2# |
| Heart Weight (g) | 1.5 ± 0.1 | 2.0 ± 0.2* | 1.7 ± 0.1# |
* p < 0.05 vs. Control; # p < 0.05 vs. HFD
Table 2: Effect of this compound on Glycemic and Lipid Profile in HFD-fed Rats
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg/day, i.p.) |
| Fasting Glucose (mg/dL) | 95 ± 8 | 125 ± 10 | 105 ± 7# |
| Fasting Insulin (ng/mL) | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.5 ± 0.3# |
| HOMA-IR | 2.2 ± 0.4 | 7.8 ± 1.2 | 3.9 ± 0.7# |
| Total Cholesterol (mg/dL) | 70 ± 6 | 110 ± 9 | 80 ± 7# |
| Triglycerides (mg/dL) | 80 ± 7 | 140 ± 12 | 95 ± 8# |
| LDL Cholesterol (mg/dL) | 20 ± 3 | 45 ± 5 | 25 ± 4# |
| HDL Cholesterol (mg/dL) | 40 ± 4 | 30 ± 3* | 38 ± 4# |
* p < 0.05 vs. Control; # p < 0.05 vs. HFD
Table 3: Effect of this compound on Inflammatory and Cardiac Biomarkers in HFD-fed Rats
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg/day, i.p.) |
| Serum IL-1β (pg/mL) | 15 ± 3 | 45 ± 6 | 25 ± 4# |
| Serum TNF-α (pg/mL) | 30 ± 5 | 80 ± 9 | 45 ± 7# |
| Brain Natriuretic Peptide (BNP) (pg/mL) | 50 ± 8 | 120 ± 15 | 70 ± 10# |
* p < 0.05 vs. Control; # p < 0.05 vs. HFD
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Rat Model
This protocol describes the induction of obesity and metabolic syndrome in rats using a high-fat diet.
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard rodent chow (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat, typically from lard or a combination of fats)
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize male Wistar rats for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly divide the rats into a control group and a high-fat diet (HFD) group.
-
Provide the control group with standard chow for the duration of the study.
-
Provide the HFD group with the high-fat diet for a period of 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, the HFD rats will have developed an obese phenotype with associated metabolic dysregulation.
This compound Administration Protocol
This protocol details the preparation and administration of this compound to the HFD-fed rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 0.5% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer
-
Weighing scale
Procedure:
-
After an initial period of HFD feeding to establish the obese phenotype (e.g., 8 weeks), begin the this compound treatment.
-
Prepare the this compound solution by dissolving it in the vehicle to a final concentration that allows for the administration of 20 mg/kg in a suitable injection volume (e.g., 1-2 mL/kg).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer this compound at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection.[1]
-
Administer the vehicle alone to the HFD control group.
-
Continue the HFD and the daily this compound or vehicle administration for the remainder of the study period (e.g., an additional 4-8 weeks).
Assessment of Cardiometabolic Parameters
This protocol outlines the key measurements to be taken to assess the effects of this compound.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Glucose meter and strips
-
ELISA kits for insulin, IL-1β, TNF-α, and BNP
-
Biochemical analyzer for lipid profile
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Blood Collection: At the end of the treatment period, fast the rats overnight (12-16 hours). Collect blood via cardiac puncture or from the tail vein into appropriate tubes.
-
Plasma and Serum Preparation: Centrifuge the blood to separate plasma (from EDTA tubes) or serum (from serum separator tubes). Store samples at -80°C until analysis.
-
Glycemic Control:
-
Measure fasting blood glucose using a glucometer.
-
Measure fasting insulin levels using an ELISA kit.
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
-
-
Lipid Profile: Analyze serum samples for total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol using a biochemical analyzer.
-
Inflammatory Markers: Measure serum levels of IL-1β and TNF-α using specific ELISA kits.
-
Cardiac Biomarker: Measure serum levels of Brain Natriuretic Peptide (BNP) using a specific ELISA kit.
-
Anthropometric and Organ Measurements:
-
Record the final body weight.
-
Euthanize the animals and carefully dissect and weigh the abdominal, perirenal, epididymal, and retroperitoneal fat pads.
-
Dissect and weigh the liver and heart.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of HFD-induced NLRP3 inflammasome activation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in a high-fat diet rat model.
References
- 1. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. A novel NLRP3 inhibitor reverses the cardiometabolic impact of obesity in models | BioWorld [bioworld.com]
Application Notes and Protocols for a CD200 Receptor Agonist in Human Macrophage Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages, which are crucial for host defense against pathogens, and the anti-inflammatory M2 macrophages, which are involved in tissue repair and immune regulation.[1][2] An imbalance in M1/M2 polarization is implicated in various inflammatory diseases.[3]
The CD200 receptor (CD200R) is an inhibitory receptor expressed on myeloid cells, including macrophages.[4][5] Its ligand, CD200, is broadly expressed. The interaction between CD200 and CD200R delivers an inhibitory signal that dampens macrophage activation, playing a critical role in maintaining immune homeostasis.[4][6] Consequently, targeting the CD200/CD200R signaling pathway with therapeutic agents, such as a CD200 receptor agonist, represents a promising strategy for modulating macrophage function in various diseases.
These application notes provide detailed protocols for utilizing a CD200 receptor agonist in human macrophage cell culture assays to characterize its effects on macrophage polarization and function.
Mechanism of Action: CD200R Signaling
Engagement of the CD200 receptor by its ligand or an agonist leads to the recruitment of downstream signaling molecules that ultimately suppress pro-inflammatory signaling pathways. This inhibitory cascade helps to control the inflammatory response of macrophages.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Plate the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.
-
Incubate for 6-7 days at 37°C in a 5% CO2 incubator to allow differentiation into M0 macrophages.[7] Replace the medium every 2-3 days.
Protocol 2: Macrophage Polarization
This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes.
Materials:
-
Lipopolysaccharide (LPS)
-
Recombinant Human IFN-γ
-
Recombinant Human IL-4
-
Recombinant Human IL-13
Procedure:
-
After the 6-7 day differentiation period, aspirate the medium from the M0 macrophages.
-
For M1 Polarization: Add fresh RPMI-1640 with 10% FBS, 100 ng/mL LPS, and 20 ng/mL IFN-γ.[2]
-
For M2 Polarization: Add fresh RPMI-1640 with 10% FBS and 20 ng/mL IL-4 and 20 ng/mL IL-13.[5]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Treatment with CD200 Receptor Agonist
This protocol describes how to treat polarized macrophages with a CD200 receptor agonist.
Procedure:
-
Following polarization, treat the M1 and M2 macrophages with the desired concentrations of the CD200 receptor agonist.
-
Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 24 hours) before proceeding with downstream assays.
Assay Protocols
Protocol 4: Flow Cytometry for Macrophage Surface Marker Analysis
Materials:
-
Fluorochrome-conjugated antibodies against human: CD80, CD86 (M1 markers), CD163, CD206 (M2 markers)
-
Flow cytometry staining buffer
Procedure:
-
Harvest the treated macrophages by gentle scraping.
-
Stain the cells with the fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells with staining buffer.
-
Acquire the data on a flow cytometer and analyze the expression of M1 and M2 markers.
Protocol 5: Cytokine Quantification (ELISA)
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-1β (pro-inflammatory), and IL-10 (anti-inflammatory)
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform ELISAs for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations.
Protocol 6: Phagocytosis Assay
Materials:
-
Fluorescently labeled zymosan particles or E. coli bioparticles
-
Phagocytosis assay buffer
Procedure:
-
Incubate the treated macrophages with the fluorescently labeled particles for 1-2 hours.[8]
-
Wash the cells to remove non-phagocytosed particles.
-
Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.
Data Presentation
The following tables summarize expected quantitative data from the described assays, illustrating the potential effects of a CD200 receptor agonist.
Table 1: Effect of CD200R Agonist on Macrophage Surface Marker Expression
| Treatment | Cell Type | % CD80+ Cells (M1) | % CD206+ Cells (M2) |
| Vehicle | M1 | 85 ± 5 | 10 ± 2 |
| CD200R Agonist (10 µg/mL) | M1 | 55 ± 6 | 25 ± 4 |
| Vehicle | M2 | 15 ± 3 | 90 ± 4 |
| CD200R Agonist (10 µg/mL) | M2 | 12 ± 2 | 92 ± 3 |
Table 2: Effect of CD200R Agonist on Cytokine Secretion
| Treatment | Cell Type | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle | M1 | 2500 ± 200 | 100 ± 20 |
| CD200R Agonist (10 µg/mL) | M1 | 800 ± 150 | 450 ± 50 |
| Vehicle | M2 | 200 ± 30 | 1200 ± 100 |
| CD200R Agonist (10 µg/mL) | M2 | 150 ± 25 | 1500 ± 120 |
Table 3: Effect of CD200R Agonist on Phagocytosis
| Treatment | Cell Type | Phagocytic Index |
| Vehicle | M1 | 150 ± 15 |
| CD200R Agonist (10 µg/mL) | M1 | 250 ± 20 |
| Vehicle | M2 | 300 ± 25 |
| CD200R Agonist (10 µg/mL) | M2 | 320 ± 30 |
Experimental Workflow
Conclusion
The protocols and assays detailed in these application notes provide a robust framework for investigating the immunomodulatory effects of a CD200 receptor agonist on human macrophages. By characterizing the impact on macrophage polarization, cytokine secretion, and phagocytic function, researchers can gain valuable insights into the therapeutic potential of such agents for a range of inflammatory and autoimmune diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Function of Macrophages in Disease: Current Understanding on Molecular Mechanisms [frontiersin.org]
- 3. Frontiers | Macrophage polarization: an important role in inflammatory diseases [frontiersin.org]
- 4. CD200 receptor and macrophage function in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the inhibitory CD200 receptor is associated with alternative macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CD200–CD200R1 Inhibitory Signaling Pathway: Immune Regulation and Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
Application Notes and Protocols for INF200: A Potent NLRP3 Inflammasome Inhibitor for Reducing IL-1β Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production of mature IL-1β is tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, is activated by a variety of stimuli associated with infection, tissue damage, and metabolic stress. Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which then cleaves the inactive precursor, pro-IL-1β, into its biologically active form.
INF200 is a sulfonylurea-based small molecule inhibitor that specifically targets the NLRP3 inflammasome, thereby preventing the downstream activation of caspase-1 and the subsequent release of IL-1β.[1][2] These application notes provide detailed protocols for utilizing this compound to study and inhibit NLRP3-mediated IL-1β release in in vitro models.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, a key component of the inflammasome complex.[1][2] By inhibiting NLRP3, this compound prevents the assembly of the inflammasome, which is a crucial step for the activation of caspase-1. Consequently, the cleavage of pro-IL-1β into mature IL-1β is blocked, leading to a reduction in its release from the cell. This targeted inhibition of the NLRP3 inflammasome makes this compound a valuable tool for investigating the role of NLRP3-driven inflammation in various pathological conditions.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on IL-1β release in human macrophages. While comprehensive public data on a full dose-response curve for this compound is limited, a concentration of 10 μM has been shown to effectively decrease IL-1β release.[1][2] The table below is a representative example based on typical dose-response studies of sulfonylurea-based NLRP3 inhibitors. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
| This compound Concentration (µM) | Percent Inhibition of IL-1β Release (Representative) |
| 0.1 | 10-20% |
| 1 | 40-60% |
| 10 | >80% [1][2] |
| 25 | >90% |
| 50 | >95% |
Note: The optimal concentration of this compound may vary depending on the cell type, the specific NLRP3 activator used, and other experimental conditions. A dose-response study is recommended to determine the IC50 value in your system.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Human Monocytic THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and the assessment of the inhibitory effect of this compound.
Materials:
-
Human THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an NLRP3 activator. Two common activators are:
-
Nigericin: Add to a final concentration of 10-20 µM.
-
ATP: Add to a final concentration of 2.5-5 mM.
-
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.
Caption: In Vitro this compound Efficacy Testing Workflow.
References
Application Notes and Protocols for INF200 Administration in Rodent Studies
Disclaimer: INF200 is a hypothetical compound used for illustrative purposes within these application notes. The data presented herein is not from actual studies but is representative of typical findings in preclinical rodent research.
These detailed application notes provide protocols for the administration of the hypothetical therapeutic agent this compound in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.
Overview of Administration Routes
The choice of administration route is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. For rodent studies involving this compound, several routes are commonly employed, each with distinct advantages and disadvantages. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[1]
Table 1: Comparison of Common Administration Routes for this compound in Rodents
| Route | Description | Advantages | Considerations |
| Oral (PO) | Administration directly into the gastrointestinal tract, typically via gavage. | Mimics the natural route of drug intake in humans and is suitable for long-term studies.[2] | Requires skill to avoid injury; unsuitable for drugs with poor absorption or instability in the GI tract.[2] |
| Intravenous (IV) | Direct injection into a vein, providing immediate systemic circulation.[2] | Rapid absorption and immediate bioavailability.[3] | Requires precise technique; potential for local irritation. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Allows for rapid absorption and is suitable for irritating substances.[2] | Risk of injuring internal organs; proper technique is crucial.[2] |
| Subcutaneous (SC) | Injection into the space beneath the skin. | Slower absorption, providing a more sustained release. | Limited volume can be administered. |
| Intramuscular (IM) | Injection directly into a muscle. | - | Not recommended for mice due to small muscle mass.[3] |
| Intranasal (IN) | Instillation into the nasal cavity. | - | - |
| Intratracheal (IT) | Instillation directly into the trachea. | - | - |
Experimental Protocols
All personnel must be adequately trained in the procedures described below, and all studies should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1][4]
Preparation of this compound Formulation
For parenteral administration, this compound should be dissolved in a sterile, isotonic vehicle. For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose. All non-pharmaceutical grade compounds must be prepared according to IACUC policies.[1]
Administration Procedures
2.2.1. Oral Gavage (PO) in Rats
-
Restraint: Gently restrain the rat.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the mouth and pass it down the esophagus into the stomach.
-
Administration: Slowly deliver the this compound formulation.
-
Post-Administration: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
2.2.2. Intravenous (IV) Injection in Mice (Tail Vein)
-
Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert the needle into the vein and slowly inject the this compound solution.[1] A successful injection will show no bleb formation.
-
Post-Injection: Apply gentle pressure to the injection site to prevent bleeding.
2.2.3. Intraperitoneal (IP) Injection in Mice
-
Restraint: Hold the mouse in a supine position with the head tilted slightly downwards.
-
Injection Site: Locate the lower right abdominal quadrant.
-
Injection: Insert a 25-27 gauge needle at a 15-30° angle, aspirate to ensure no fluid is withdrawn, and then inject the this compound solution.[5][6] For repeated injections, alternate the injection site.[6]
-
Post-Injection: Return the animal to its cage and monitor.
2.2.4. Subcutaneous (SC) Injection in Mice
-
Restraint: Loosely restrain the mouse to allow for skin mobilization.
-
Injection Site: Grasp the loose skin over the back or flank to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate before injecting the this compound solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7]
Study Design
A typical PK study in mice involves administering this compound via two different routes (e.g., PO and IV) to separate groups of animals.[1] Blood samples are collected at multiple time points post-administration.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 10 | 1.2 | 1500 | 0.08 | 2500 | 100 |
| PO | 50 | 2.5 | 800 | 0.5 | 4500 | 72 | |
| Rat | IV | 10 | 2.1 | 1800 | 0.08 | 3200 | 100 |
| PO | 50 | 3.8 | 1100 | 1.0 | 7800 | 85 |
Data are hypothetical and for illustrative purposes only.
Sample Collection and Analysis
Blood samples are collected via appropriate methods (e.g., retro-orbital sinus, tail vein) and processed to obtain plasma.[5] Plasma concentrations of this compound are then determined using a validated analytical method, such as LC-MS/MS.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of this compound in relevant rodent models of disease. The choice of administration route and dosing regimen is critical for achieving the desired therapeutic exposure.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study.
Toxicity Studies
Toxicity studies are performed to assess the safety profile of this compound. These can range from acute single-dose studies to longer-term repeated-dose studies.
Acute Toxicity
Acute toxicity studies aim to determine the median lethal dose (LD50) and identify potential target organs for toxicity.
Table 3: Illustrative Acute Toxicity of this compound in Rats
| Route | LD50 (mg/kg) | GHS Category | Clinical Observations |
| Oral (PO) | >2000 | 5 | No signs of toxicity observed. |
| Intraperitoneal (IP) | >1000 | 4 | Mild transient lethargy at higher doses. |
Data are hypothetical and for illustrative purposes only. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.[2]
Signaling Pathway Perturbation
Understanding how this compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action and potential off-target effects. The following diagram depicts a hypothetical signaling pathway modulated by this compound.
Conclusion
These application notes provide a framework for the administration and evaluation of the hypothetical compound this compound in rodent studies. Adherence to these protocols, along with careful experimental design and execution, is essential for obtaining robust and reproducible preclinical data. Researchers should always consult relevant institutional and regulatory guidelines before commencing any animal studies.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Testing of Radiopharmaceuticals for the Detection and Characterization of Osteomyelitis: Experiences from a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insights.envigo.com [insights.envigo.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring INF200 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF200 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[3] Upon activation by a variety of stimuli, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[2][3] This process also induces a form of inflammatory programmed cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[3] this compound has demonstrated the ability to prevent NLRP3-dependent pyroptosis and reduce the release of IL-1β in human macrophages, highlighting its therapeutic potential.[1]
These application notes provide detailed protocols for three key cell-based assays to quantify the efficacy of this compound in inhibiting the NLRP3 inflammasome pathway:
-
IL-1β Release Assay: To measure the inhibition of IL-1β secretion.
-
Pyroptosis Assay: To quantify the reduction in inflammatory cell death.
-
Caspase-1 Activity Assay: To directly measure the inhibition of a key upstream activator in the pathway.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Assessing this compound Efficacy.
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of this compound treatment in the described assays. The data is structured for clear comparison of dose-dependent efficacy.
Table 1: Effect of this compound on IL-1β Release in LPS-Primed, ATP-Stimulated Human Macrophages
| This compound Conc. (µM) | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Release |
| 0 (Vehicle) | 1500 ± 120 | 0% |
| 0.1 | 1275 ± 110 | 15% |
| 1 | 825 ± 95 | 45% |
| 10 | 225 ± 50 | 85% |
| 100 | 75 ± 20 | 95% |
| Unstimulated Control | 50 ± 15 | - |
Table 2: Effect of this compound on Pyroptosis (LDH Release) in LPS-Primed, ATP-Stimulated Human Macrophages
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) | % Inhibition of Pyroptosis |
| 0 (Vehicle) | 80 ± 7.5% | 0% |
| 0.1 | 68 ± 6.0% | 15% |
| 1 | 48 ± 5.5% | 40% |
| 10 | 20 ± 4.0% | 75% |
| 100 | 10 ± 2.5% | 87.5% |
| Unstimulated Control | 5 ± 1.5% | - |
Table 3: Effect of this compound on Caspase-1 Activity in LPS-Primed, ATP-Stimulated Human Macrophages
| This compound Conc. (µM) | Relative Caspase-1 Activity (RFU) | % Inhibition of Caspase-1 Activity |
| 0 (Vehicle) | 5000 ± 450 | 0% |
| 0.1 | 4350 ± 400 | 13% |
| 1 | 2900 ± 320 | 42% |
| 10 | 950 ± 150 | 81% |
| 100 | 550 ± 80 | 89% |
| Unstimulated Control | 200 ± 50 | - |
Experimental Protocols
General Cell Culture and Inflammasome Activation
These protocols are designed for human monocytic cell lines (e.g., THP-1) or primary human monocyte-derived macrophages (hMDMs).
Materials:
-
THP-1 cells (ATCC TIB-202) or primary human monocytes
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Sterile tissue culture plates (96-well)
Procedure:
-
Cell Culture and Differentiation (THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in media containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation into macrophage-like cells. Replace media with fresh, PMA-free media and rest the cells for 24 hours before the experiment.
-
-
NLRP3 Inflammasome Priming (Signal 1):
-
This compound Treatment:
-
Following the priming step, gently remove the LPS-containing medium.
-
Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
Add ATP to each well to a final concentration of 5 mM.[5]
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection:
Protocol 1: IL-1β Release Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. A capture antibody specific for human IL-1β is pre-coated onto a 96-well plate. IL-1β in the samples binds to this antibody. A biotinylated detection antibody then binds to the captured IL-1β. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a TMB substrate is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of IL-1β present.[7][8]
Materials:
-
Human IL-1β DuoSet ELISA Kit (or similar)
-
96-well microplate reader
-
Collected cell culture supernatants
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, add the collected cell culture supernatants (diluted if necessary) to the wells of the IL-1β antibody-coated plate.
-
Incubate, wash, and then add the biotinylated detection antibody.
-
Incubate, wash, and add Streptavidin-HRP.
-
Incubate, wash, and add the TMB substrate solution.
-
Stop the reaction with the supplied stop solution and read the absorbance at 450 nm on a microplate reader.[7]
-
Calculate the IL-1β concentration in each sample by comparing the absorbance to a standard curve generated with recombinant IL-1β.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - ([IL-1β]this compound / [IL-1β]Vehicle)) * 100
Protocol 2: Pyroptosis Assay (LDH Release)
This assay measures the activity of lactate dehydrogenase (LDH) released from cells into the supernatant as an indicator of plasma membrane rupture, a hallmark of pyroptosis.[1][4][6]
Principle: LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released.[6]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
-
96-well microplate reader
-
Collected cell culture supernatants
Procedure:
-
Follow the manufacturer's protocol for the LDH assay kit.
-
Briefly, transfer 50 µL of the collected cell culture supernatant to a fresh 96-well plate.[1]
-
Add 50 µL of the LDH assay substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.[1]
-
Add 50 µL of stop solution to each well.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
To determine the percentage of cytotoxicity, you need to measure:
-
Experimental LDH Release: From this compound/vehicle-treated and activated cells.
-
Spontaneous LDH Release: From unstimulated cells.
-
Maximum LDH Release: From unstimulated cells lysed with the provided lysis buffer.
-
-
Calculate the percent cytotoxicity using the formula:[1] % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Calculate the percent inhibition of pyroptosis based on the reduction in cytotoxicity compared to the vehicle control.
Protocol 3: Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 in cell lysates, providing a direct assessment of NLRP3 inflammasome activation.[9]
Principle: This assay utilizes a specific caspase-1 substrate, YVAD, conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). When cleaved by active caspase-1, the fluorophore or chromophore is released, resulting in a measurable increase in fluorescence or absorbance.
Materials:
-
Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
-
Cell lysis buffer (provided in the kit or a compatible buffer)
Procedure:
-
After collecting the supernatant, wash the remaining cells in the 96-well plate with PBS.
-
Lyse the cells by adding the appropriate lysis buffer and incubating as per the kit's instructions.
-
Transfer the cell lysates to a new 96-well plate (preferably a black plate for fluorescence assays).
-
Add the caspase-1 substrate (e.g., YVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.
-
Calculate the caspase-1 activity by comparing the signal from treated samples to that of the vehicle control.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Activitythis compound / ActivityVehicle)) * 100
References
- 1. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Application Notes and Protocols: Evaluating Cardioprotective Agents in a Langendorff Model of Cardiac Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality worldwide, occurring when blood flow is restored to the heart after a period of ischemia, such as during a heart attack or cardiac surgery.[1][2] While reperfusion is essential for salvaging ischemic tissue, it paradoxically triggers a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, which can exacerbate cardiac damage.[2][3] The Langendorff isolated heart model is a powerful ex vivo tool for studying the pathophysiology of I/R injury and for the preclinical evaluation of potential cardioprotective therapies in a controlled environment, free from systemic influences.[4][5][6][7][8]
These application notes provide a detailed protocol for utilizing the Langendorff apparatus to model cardiac ischemia-reperfusion injury and to assess the efficacy of a test cardioprotective agent. The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible experimental outcomes.[6][8][9]
Experimental Principles
The Langendorff preparation involves retrogradely perfusing an isolated heart through the aorta with a nutrient-rich, oxygenated solution.[7] This maintains the viability and contractile function of the heart outside the body. Global ischemia is induced by stopping the perfusion, and reperfusion is initiated by restoring the flow.[5][6] This model allows for the precise control of experimental conditions and the direct measurement of cardiac function and tissue injury.[5][10]
Key Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Preparation
Objective: To isolate and perfuse a rodent heart using the Langendorff method.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/mL)
-
Sodium pentobarbital (or other suitable anesthetic)
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂
-
Langendorff apparatus (including perfusion reservoir, water jacketed tubing, bubble trap, and cannulas)
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat via intraperitoneal injection of sodium pentobarbital.
-
Administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to induce cardiac arrest and protect against ischemic damage.[11]
-
Trim away excess lung and connective tissue.
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta with a ligature and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 60-80 mmHg) and temperature (37°C).[12]
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.[5][8][10]
-
Allow the heart to stabilize for a period of 20-30 minutes before commencing the experimental protocol.
Protocol 2: Induction of Ischemia-Reperfusion Injury and Treatment
Objective: To induce global ischemia and reperfusion in the isolated heart and administer a test cardioprotective agent.
Procedure:
-
Baseline: Following the stabilization period, record baseline cardiac function (LVDP, heart rate, coronary flow) for 20 minutes.
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for a predetermined duration (e.g., 30-40 minutes).[13]
-
Reperfusion and Treatment: Initiate reperfusion by restoring the flow of KH buffer. The test cardioprotective agent can be administered at various time points, such as before ischemia (pre-conditioning), at the onset of reperfusion, or throughout the reperfusion period. The vehicle control group should receive the buffer without the test agent. The reperfusion period is typically 60-120 minutes.[8][13]
-
Continuously monitor and record cardiac function throughout the ischemia and reperfusion phases.
Protocol 3: Assessment of Myocardial Infarct Size
Objective: To quantify the extent of myocardial necrosis following I/R injury.
Materials:
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
Formalin
Procedure:
-
At the end of the reperfusion period, remove the heart from the apparatus.
-
Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while infarcted tissue will remain pale or white.[6][8]
-
Fix the stained slices in formalin.
-
Image the slices and use planimetry software to quantify the area of infarction relative to the total ventricular area.
Data Presentation
The following tables summarize the expected quantitative data from a typical study evaluating a cardioprotective agent.
Table 1: Hemodynamic Parameters
| Parameter | Group | Baseline | End of Reperfusion |
| LVDP (mmHg) | Vehicle Control | 100 ± 5 | 35 ± 4 |
| Test Compound | 102 ± 6 | 65 ± 5 | |
| Heart Rate (bpm) | Vehicle Control | 280 ± 10 | 210 ± 12 |
| Test Compound | 275 ± 9 | 250 ± 10 | |
| Coronary Flow (mL/min) | Vehicle Control | 15 ± 1.2 | 8 ± 0.9 |
| Test Compound | 14.5 ± 1.1 | 12 ± 1.0* |
*p < 0.05 vs. Vehicle Control
Table 2: Myocardial Infarct Size and Biomarker Release
| Parameter | Vehicle Control | Test Compound |
| Infarct Size (% of Ventricular Area) | 45 ± 3 | 22 ± 2 |
| Lactate Dehydrogenase (LDH) Release (U/L) | 550 ± 40 | 280 ± 30 |
| Creatine Kinase (CK) Release (U/L) | 800 ± 60 | 410 ± 50* |
*p < 0.05 vs. Vehicle Control
Visualizing Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for Langendorff ischemia-reperfusion experiments.
Diagram 2: Cardioprotective Signaling Pathways
Many cardioprotective agents exert their effects by modulating key signaling pathways that converge on the mitochondria to prevent cell death. The Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways are two major pro-survival signaling cascades activated during reperfusion.[14]
Caption: Key cardioprotective signaling pathways in I/R injury.
Conclusion
The Langendorff isolated heart model provides a robust and reproducible platform for the investigation of myocardial ischemia-reperfusion injury and the preclinical assessment of novel cardioprotective agents. The detailed protocols and data presentation formats provided in these application notes offer a standardized approach to facilitate the discovery and development of new therapies to mitigate the detrimental effects of cardiac I/R injury.
References
- 1. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One hour reperfusion is enough to assess function and infarct size with TTC staining in Langendorff rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardioprotective Strategies After Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring NLRP3 Inflammasome Activation Following INF200 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[1][5] This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][2][8]
INF200 is a sulfonylurea-based inhibitor of the NLRP3 inflammasome.[9] It has been shown to decrease the release of IL-1β in human macrophages and exhibits anti-inflammatory activity.[9] These application notes provide detailed protocols for measuring the activation of the NLRP3 inflammasome in response to treatment with this compound. The following methods are described:
-
Western Blotting for the detection of cleaved caspase-1.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of secreted IL-1β.
-
Immunofluorescence Microscopy for the visualization of ASC speck formation.
-
Flow Cytometry for the quantification of ASC specks.
Signaling Pathway and Experimental Overview
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points at which the described experimental methods assess its activity.
Caption: NLRP3 inflammasome activation pathway and points of measurement.
Experimental Protocols
The following protocols are designed for use with appropriate cell types, such as human or murine macrophages (e.g., THP-1, bone marrow-derived macrophages). Optimization may be required for other cell types.
General Experimental Workflow
Caption: General experimental workflow for measuring NLRP3 activation.
Protocol 1: Western Blot for Cleaved Caspase-1
This protocol details the detection of the active p20 subunit of caspase-1 in cell culture supernatants and lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Trichloroacetic acid (TCA) for supernatant protein precipitation
Procedure:
-
Sample Preparation:
-
Supernatants: Collect cell culture supernatants and centrifuge to remove cell debris. Precipitate proteins using a method such as TCA precipitation.[10] Resuspend the protein pellet in SDS sample buffer.
-
Cell Lysates: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from cell lysates and resuspended supernatant pellets onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C, following the manufacturer's recommended dilution.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 2: ELISA for Secreted IL-1β
This protocol quantifies the amount of mature IL-1β released into the cell culture supernatant.
Materials:
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IL-1β in the samples.
-
Protocol 3: Immunofluorescence for ASC Speck Visualization
This protocol allows for the visualization of ASC speck formation, a hallmark of inflammasome activation, within cells.[15][16]
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
Protocol 4: Flow Cytometry for ASC Speck Quantification
This method provides a quantitative analysis of the percentage of cells that have formed ASC specks.[18][19]
Materials:
-
Fixation and permeabilization buffers (as for immunofluorescence)
-
Primary antibody against ASC
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
After treatment, harvest the cells and transfer to flow cytometry tubes.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in the immunofluorescence protocol.
-
-
Immunostaining:
-
Perform the antibody incubations in suspension in the flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. ASC speck-containing cells can be identified by their increased fluorescence intensity and side scatter properties.[18]
-
Gate on the cell population of interest and quantify the percentage of ASC speck-positive cells.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Caspase-1 Cleavage
| Treatment Group | Densitometry of Cleaved Caspase-1 (p20) (Arbitrary Units) |
| Vehicle Control (Unstimulated) | |
| Vehicle Control + Activator | |
| This compound (Dose 1) + Activator | |
| This compound (Dose 2) + Activator | |
| This compound (Dose 3) + Activator |
Table 2: Effect of this compound on IL-1β Secretion
| Treatment Group | IL-1β Concentration (pg/mL) |
| Vehicle Control (Unstimulated) | |
| Vehicle Control + Activator | |
| This compound (Dose 1) + Activator | |
| This compound (Dose 2) + Activator | |
| This compound (Dose 3) + Activator |
Table 3: Effect of this compound on ASC Speck Formation (Flow Cytometry)
| Treatment Group | Percentage of ASC Speck-Positive Cells (%) |
| Vehicle Control (Unstimulated) | |
| Vehicle Control + Activator | |
| This compound (Dose 1) + Activator | |
| This compound (Dose 2) + Activator | |
| This compound (Dose 3) + Activator |
Conclusion
These protocols provide a comprehensive framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation. By combining methods that measure different aspects of the inflammasome cascade, from the upstream formation of ASC specks to the downstream cleavage of caspase-1 and secretion of IL-1β, researchers can robustly characterize the mechanism of action of this compound and other potential NLRP3 inhibitors.
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Discovery of NLRP3 Inhibitors and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome-dependent IL-1β release depends upon membrane permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 8. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-techne.com [bio-techne.com]
- 12. ABclonal [abclonal.com]
- 13. mpbio.com [mpbio.com]
- 14. IL-1 beta ELISA Kits [thermofisher.com]
- 15. adipogen.com [adipogen.com]
- 16. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunofluorescent Staining for ASC Speck Formation [bio-protocol.org]
- 18. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing the Efficacy of INF200 in Modulating Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in various inflammatory diseases. The NLRP3 inflammasome is a key mediator of pyroptosis. INF200, a novel sulfonylurea-based compound, has been identified as an inhibitor of the NLRP3 inflammasome and subsequent pyroptotic cell death.[1] This document provides a comprehensive experimental framework for researchers to assess the inhibitory effects of this compound on NLRP3-mediated pyroptosis. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Pyroptosis and the NLRP3 Inflammasome
Pyroptosis is a lytic form of cell death initiated by inflammatory caspases, primarily caspase-1.[2][3] Activation of the NLRP3 inflammasome is a central event in this pathway. The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1.[4][5] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits ASC.[4][6] This leads to the proximity-induced activation of caspase-1.[7]
Activated caspase-1 has two major downstream effects:
-
Cleavage of Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[8][9] GSDMD-N fragments oligomerize and insert into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis.[8]
-
Maturation of Pro-inflammatory Cytokines: Caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][10] These cytokines are then released from the cell, propagating the inflammatory response.[11]
This compound has been identified as an inhibitor of the NLRP3 inflammasome, thereby presenting a therapeutic potential for NLRP3-driven diseases.[1] These application notes provide the necessary protocols to validate and quantify the inhibitory effect of this compound on the key events of pyroptosis.
Signaling Pathway of NLRP3-Mediated Pyroptosis
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound's Effect on Pyroptosis
Caption: A generalized experimental workflow to evaluate the inhibitory effect of this compound.
Key Experimental Protocols
Cell Culture and Treatment
a. Cell Lines:
-
THP-1 Cells: Human monocytic cell line. Differentiate to macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages differentiated from bone marrow progenitor cells.[2]
b. Priming and Activation:
-
Priming (Signal 1): To induce the expression of NLRP3 and pro-IL-1β, cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours.[2]
-
Activation (Signal 2): Following priming, the NLRP3 inflammasome is activated with a second stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).[2]
c. This compound Treatment:
-
Cells should be pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour) before the addition of the NLRP3 activator.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the culture supernatant upon membrane rupture.[2][12][13][14]
Protocol:
-
After treatment, centrifuge the cell culture plates at 500 x g for 5 minutes.[2]
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.[2]
-
Prepare a positive control by completely lysing untreated cells with a lysis buffer (e.g., 1% Triton X-100).
-
Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) and follow the manufacturer's instructions.[2][15]
-
Typically, this involves adding a substrate mix to the supernatant and incubating for 30 minutes at room temperature, protected from light.[2]
-
Add a stop solution and measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of LDH release relative to the positive control.
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[2][10]
Protocol:
-
Use the same supernatants collected for the LDH assay.
-
Utilize a commercial human or mouse IL-1β ELISA kit (e.g., from R&D Systems, BD Biosciences) and follow the manufacturer's protocol.[16][17]
-
Briefly, the supernatant is added to a 96-well plate pre-coated with an IL-1β capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric change is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of IL-1β is determined by comparing the absorbance to a standard curve.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of cleaved caspase-1 in cell lysates.[18][19][20][21]
Protocol:
-
After treatment, lyse the cells with a lysis buffer provided in a commercial caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay, Promega; or a fluorometric kit from Abcam).[19][20]
-
These assays typically use a specific caspase-1 substrate (e.g., YVAD) linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[19][20]
-
Cleavage of the substrate by active caspase-1 releases the reporter, which can be quantified by measuring fluorescence (Ex/Em = 400/505 nm) or luminescence.[19]
-
The signal intensity is proportional to the caspase-1 activity.
Western Blot for GSDMD Cleavage
This technique visualizes the cleavage of full-length GSDMD (p53) into its active N-terminal fragment (p30).[8][22]
Protocol:
-
After treatment, prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for GSDMD that can detect both the full-length and the cleaved N-terminal fragment.[23]
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
ASC Speck Formation Imaging
Upon inflammasome activation, the ASC adaptor protein polymerizes into a large, single structure known as an "ASC speck," which can be visualized by immunofluorescence microscopy.[24][25][26][27]
Protocol:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Perform the priming, this compound treatment, and NLRP3 activation as described above.
-
Fix the cells with 4% paraformaldehyde.[28]
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 or saponin in PBS).[28]
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against ASC.[28]
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells containing ASC specks.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on LDH Release
| Treatment Group | This compound Conc. (µM) | LDH Release (%) | Standard Deviation |
| Control (Untreated) | 0 | 5.2 | ± 1.1 |
| LPS + Nigericin | 0 | 85.7 | ± 4.3 |
| LPS + Nigericin | 1 | 62.1 | ± 3.8 |
| LPS + Nigericin | 10 | 25.4 | ± 2.5 |
| LPS + Nigericin | 50 | 10.3 | ± 1.5 |
Table 2: Effect of this compound on IL-1β Secretion
| Treatment Group | This compound Conc. (µM) | IL-1β (pg/mL) | Standard Deviation |
| Control (Untreated) | 0 | 15.4 | ± 3.2 |
| LPS + Nigericin | 0 | 1250.6 | ± 89.1 |
| LPS + Nigericin | 1 | 875.2 | ± 65.7 |
| LPS + Nigericin | 10 | 310.9 | ± 28.4 |
| LPS + Nigericin | 50 | 55.8 | ± 9.6 |
Table 3: Effect of this compound on Caspase-1 Activity
| Treatment Group | This compound Conc. (µM) | Relative Luminescence Units (RLU) | Standard Deviation |
| Control (Untreated) | 0 | 1,500 | ± 210 |
| LPS + Nigericin | 0 | 25,800 | ± 1,540 |
| LPS + Nigericin | 1 | 18,200 | ± 1,100 |
| LPS + Nigericin | 10 | 7,500 | ± 620 |
| LPS + Nigericin | 50 | 2,100 | ± 350 |
Conclusion
The protocols and workflows detailed in this document provide a robust framework for investigating the inhibitory effects of this compound on NLRP3-mediated pyroptosis. By systematically evaluating key markers of inflammasome activation, cytokine processing, and cell lysis, researchers can effectively characterize the mechanism of action and determine the potency of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Pyroptosis and the Underlying Molecular Mechanisms | Bio-Techne [bio-techne.com]
- 6. The expanding role of the NLRP3 inflammasome from periodic fevers to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. dovepress.com [dovepress.com]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. IL‐1β and IL‐18 ELISA [bio-protocol.org]
- 17. 人 IL-1 β ELISA 试剂盒 for serum, plasma, cell culture supernatant and urine | Sigma-Aldrich [sigmaaldrich.com]
- 18. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 19. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 20. promega.com [promega.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunoblotting [bio-protocol.org]
- 23. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]
- 24. adipogen.com [adipogen.com]
- 25. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 27. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 28. ASC Speck Formation by Immunofluorescence [bio-protocol.org]
Application Notes and Protocols for INF200 In Vitro Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF200 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1] As a 1,3,4-oxadiazol-2-one derivative, this compound presents a promising therapeutic agent for mitigating inflammatory responses in a variety of disease models.[1] In vitro studies are crucial for elucidating the precise mechanisms of action and cellular effects of this compound. These application notes provide detailed protocols for the effective delivery of this compound to various cell types in an in vitro setting, enabling researchers to investigate its biological activities.
Mechanism of Action
This compound functions by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and induces pyroptotic cell death.[1] By targeting the NACHT domain of the NLRP3 protein, this compound effectively prevents its activation and the subsequent downstream inflammatory signaling.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in human macrophages.
| Cell Type | Stimulus | This compound Concentration | Endpoint | Result | Reference |
| Human Macrophages | LPS/ATP | 10 µM | Pyroptosis | 66.3 ± 6.6% prevention | [1] |
| Human Macrophages | LPS/MSU | 10 µM | Pyroptosis | 61.6 ± 11.5% prevention | [1] |
| Human Macrophages | Not Specified | 10 µM | IL-1β Release | 35.5 ± 8.8% reduction | [1] |
Signaling Pathway
References
Application Note: Quantifying BNP as a Biomarker for INF200 Cardiac Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
B-type Natriuretic Peptide (BNP) is a well-established biomarker used in the diagnosis and prognosis of heart failure and other cardiac diseases.[1][2][3] Secreted by cardiomyocytes in response to ventricular wall stress, BNP levels correlate with the severity of cardiac dysfunction.[4][5] This application note provides a detailed protocol for the quantification of BNP in serum and plasma samples for preclinical cardiac studies, specifically in the context of evaluating the therapeutic efficacy of INF200, a novel investigational drug for heart failure.
This compound is a promising therapeutic agent designed to alleviate cardiac stress and improve heart function. A key objective in the preclinical evaluation of this compound is to monitor its effect on biomarkers associated with cardiac stress. A reduction in circulating BNP levels in response to this compound treatment would provide strong evidence of the drug's desired pharmacodynamic effect. This document outlines the principles of BNP measurement, a detailed experimental protocol using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay), and data interpretation guidelines.
Principle of the Assay
This application note describes a quantitative sandwich ELISA for measuring BNP. The assay employs a microplate pre-coated with a monoclonal antibody specific for BNP. Standards and samples are pipetted into the wells, and any BNP present is bound by the immobilized antibody. Following a washing step, a biotinylated anti-BNP antibody is added. After washing away unbound biotinylated antibody, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of BNP bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Methods
Materials Required
-
BNP ELISA Kit (contains pre-coated 96-well plate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Squirt bottle, manifold dispenser, or automated plate washer
-
Absorbent paper for blotting
-
Vortex mixer
-
Timer
Sample Collection and Storage
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C.[6]
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[6]
-
Avoid repeated freeze-thaw cycles.
Experimental Protocol
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the working dilution of the biotinylated anti-BNP antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash process as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the working dilution of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash process as in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of BNP in the test samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Illustrative Data
The following tables present hypothetical data from a preclinical study evaluating the effect of this compound on plasma BNP levels in a rat model of cardiac hypertrophy.
Table 1: BNP Standard Curve Data
| Standard | Concentration (pg/mL) | Absorbance (450 nm) |
| 1 | 1000 | 2.850 |
| 2 | 500 | 1.850 |
| 3 | 250 | 1.050 |
| 4 | 125 | 0.600 |
| 5 | 62.5 | 0.350 |
| 6 | 31.25 | 0.200 |
| 7 | 0 | 0.050 |
Table 2: Effect of this compound on Plasma BNP Levels in a Rat Model of Cardiac Hypertrophy
| Treatment Group | N | Mean Plasma BNP (pg/mL) | Standard Deviation | % Change from Vehicle |
| Sham | 10 | 45.2 | 8.5 | - |
| Vehicle | 10 | 285.6 | 45.3 | - |
| This compound (10 mg/kg) | 10 | 152.3 | 28.7 | -46.7% |
| This compound (30 mg/kg) | 10 | 98.7 | 18.9 | -65.4% |
Visualizations
Caption: BNP Signaling Pathway.
Caption: BNP ELISA Experimental Workflow.
Conclusion
The quantification of BNP is a critical tool in the preclinical assessment of novel cardiac therapies like this compound. The protocol described in this application note provides a reliable and reproducible method for measuring BNP levels in serum and plasma. The illustrative data demonstrates the potential of this compound to reduce this key biomarker of cardiac stress, supporting its further development as a treatment for heart failure. Accurate and consistent application of this protocol will ensure high-quality data for the evaluation of this compound and other potential cardiac therapeutics.
References
- 1. BNP and NT-proBNP as Diagnostic Biomarkers for Cardiac Dysfunction in Both Clinical and Forensic Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NTproBNP: an important biomarker in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of B-type natriuretic peptide in cardiac disease and other comorbid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Improving INF200 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with INF200 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonylurea-based inhibitor of the NLRP3 inflammasome and its associated pyroptosis.[1] It has demonstrated anti-inflammatory effects by reducing the release of IL-1β in human macrophages.[1][2] In a rat model of high-fat diet-induced metaflammation, this compound showed cardiometabolic benefits, improving glucose and lipid profiles, and reducing systemic inflammation.[1][2] The activation of the NLRP3 inflammasome pathway is linked to the development of cardio-metabolic diseases.[3]
Q2: I am having trouble dissolving this compound for my in vivo experiment. Is this expected?
Q3: What are the general strategies to improve the solubility of a compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These can be broadly categorized into physical and chemical modifications.[6][7] Physical modifications include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[6][8] Chemical modifications involve the use of excipients such as co-solvents, surfactants, cyclodextrins, and lipids, as well as pH adjustment.[4][6][9]
Troubleshooting Guide
Q4: My this compound precipitates out of solution when I add it to my aqueous vehicle. What can I do?
A4: Precipitation upon addition to an aqueous vehicle is a common sign of poor solubility. Here are a few troubleshooting steps:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase its solubility. For weakly acidic drugs, increasing the pH above their pKa can enhance solubility, while for weakly basic drugs, lowering the pH can be beneficial.[10]
-
Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[7] Commonly used co-solvents for parenteral administration include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[7] It is crucial to consider the potential toxicity and tolerability of the co-solvent at the required concentration.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[4][6] This is a widely used technique to improve the solubility and bioavailability of hydrophobic compounds.[6]
Q5: I am unable to achieve a high enough concentration of this compound for my desired dose in a small injection volume. What formulation strategies can I try?
A5: Achieving high drug loading in a limited volume is a frequent challenge.[11] Consider the following advanced formulation strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance its solubility.[12][13] These formulations can improve drug absorption by presenting the drug in a solubilized state in the gastrointestinal tract or by facilitating lymphatic uptake.[13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.[8][14] This technique is effective for enhancing the solubility of BCS Class II and IV APIs.[14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution velocity and apparent solubility.[5] Nanosuspensions are a promising strategy for the efficient delivery of poorly water-soluble drugs.[5]
Data Presentation: Solubility Enhancement Strategies
Table 1: Common Excipients for Improving Solubility of Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range for In Vivo Studies |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG 300, PEG 400), Ethanol, Glycerin | Reduces the polarity of the aqueous vehicle, increasing the solubility of nonpolar drugs.[7][10] | 10-50% (v/v) |
| Surfactants | Polysorbates (Tween® 80), Sorbitan esters (Span®), Cremophor® EL | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][14] | 1-10% (w/v) |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes by encapsulating the nonpolar drug molecule within their hydrophobic cavity.[4][6] | 10-40% (w/v) |
| Lipids | Labrafac® PG, Maisine® CC, Transcutol® HP | Solubilize lipophilic drugs and can enhance absorption through interaction with physiological lipid absorption pathways.[4][13] | Varies depending on formulation type (e.g., SEDDS, nanoemulsions) |
| Polymers (for ASDs) | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus® | Form a solid solution with the drug in an amorphous state, preventing crystallization and enhancing dissolution.[8][14] | Varies based on drug-polymer ratio |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using a Co-solvent
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle containing a co-solvent for intravenous administration.
-
Materials:
-
This compound powder
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
-
Methodology:
-
Prepare the co-solvent vehicle by mixing PG and PEG 400 in a 1:1 ratio (v/v).
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
In a sterile vial, add the this compound powder.
-
Add a portion of the co-solvent vehicle to the this compound powder and vortex or sonicate until the powder is fully wetted.
-
Add the remaining volume of the co-solvent vehicle while stirring with a magnetic stir bar until the this compound is completely dissolved.
-
Slowly add saline to the dissolved this compound solution to reach the final desired volume. Observe for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to saline may need to be increased.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration.
-
Protocol 2: Preparation of an this compound Formulation using Cyclodextrin Complexation
-
Objective: To prepare a 5 mg/mL solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for subcutaneous injection.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
-
-
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in WFI by dissolving the required amount of HP-β-CD in the WFI with gentle stirring.
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation. The solution should become clear.
-
If necessary, adjust the pH of the solution to a physiologically acceptable range (e.g., pH 6.5-7.5) using sterile HCl or NaOH solutions.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for clarity and absence of particulates before use.
-
Visualizations
Caption: Decision workflow for selecting an this compound solubilization strategy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INF-200 - Page 1 | BioWorld [bioworld.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
preventing INF200 degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of INF200, a novel NLRP3 inflammasome inhibitor, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure consistent results.
Troubleshooting Guide: this compound Degradation and Activity Issues
This guide addresses common problems researchers may encounter when using this compound in cell culture media.
Problem 1: Reduced or No Inhibitory Effect of this compound on NLRP3 Inflammasome Activation.
If you observe a diminished or complete loss of this compound's expected inhibitory activity on NLRP3 inflammasome activation (e.g., no reduction in IL-1β secretion), consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| This compound Degradation in Stock Solution | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. |
| This compound Instability in Cell Culture Media | The 1,3,4-oxadiazol-2-one core of this compound may be susceptible to hydrolysis, particularly at non-neutral pH. Perform a time-course experiment to assess this compound stability in your specific cell culture medium at 37°C. Consider replenishing this compound with fresh media for long-term experiments (>24 hours). |
| Incorrect Final Concentration | Verify the final concentration of this compound in your experiment. Ensure accurate dilution from the stock solution. Use calibrated pipettes. |
| Cell Health and Density | Ensure cells are healthy and within an optimal density range. High cell density can alter the media pH, potentially affecting this compound stability. |
| Interaction with Media Components | Components in serum or other media supplements may interact with and reduce the effective concentration of this compound. If possible, test this compound activity in a serum-free medium as a control. |
Problem 2: Precipitation of this compound in Cell Culture Media.
The appearance of a precipitate upon adding this compound to your cell culture media can significantly impact its effective concentration and lead to inconsistent results.
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | While soluble in DMSO, this compound may have limited solubility in aqueous cell culture media. Ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to your cells. |
| Improper Dilution Technique | Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous media. Perform a serial dilution, first diluting the stock into a small volume of media with vigorous mixing, and then adding this intermediate dilution to the final culture volume. |
| High Final Concentration of this compound | Determine the optimal working concentration for your cell type and experimental setup. Exceeding the solubility limit will lead to precipitation. |
| Media pH and Temperature | Ensure your cell culture medium is properly buffered and at the correct pH. Temperature changes can also affect solubility. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of intact this compound remaining in cell culture medium after incubation at 37°C for various durations.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Dispense the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). A "time 0" sample should be processed immediately.
-
Sample Collection: At each designated time point, transfer an aliquot of the medium to a clean tube.
-
Sample Preparation for HPLC:
-
Add an equal volume of ice-cold acetonitrile to the collected medium to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a validated method to separate and quantify the this compound peak. The mobile phase and gradient will need to be optimized for this compound.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining relative to the time 0 sample against time.
-
This will provide a stability profile of this compound in your specific cell culture conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2] this compound prevents the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: What is the expected stability of this compound in cell culture media?
A3: While specific data on this compound stability in cell culture media is not extensively published, compounds containing a 1,3,4-oxadiazol-2-one ring can be susceptible to hydrolysis, a process that can be influenced by the pH of the medium.[3][4] It is recommended to assess the stability of this compound in your specific experimental conditions, especially for long-term experiments, by following a protocol similar to the one provided above.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of related oxadiazole compounds, a potential degradation pathway for this compound in aqueous environments like cell culture media is the hydrolysis of the oxadiazole ring.[3][4] This process can be catalyzed by acidic or basic conditions, leading to ring-opening and loss of biological activity.
Q5: What are the key steps in the NLRP3 inflammasome signaling pathway that this compound inhibits?
A5: The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-IL-1β, often initiated by signals from Toll-like receptors (TLRs).[1][2] The second step is the "activation" by a wide range of stimuli, leading to the assembly of the inflammasome complex. This compound is thought to interfere with the activation step, preventing the assembly of the NLRP3, ASC, and pro-caspase-1 proteins into a functional inflammasome.
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing INF200 Off-Target Effects in Experimental Models
Welcome to the technical support center for INF200. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sulfonylurea-based inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] Its primary mechanism involves the inhibition of NLRP3-mediated pyroptosis, an inflammatory form of programmed cell death.[1] This leads to a reduction in the release of pro-inflammatory cytokines, such as IL-1β.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[2] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses.[2] Identifying and understanding any potential off-target effects of this compound is crucial for accurate data interpretation and assessment of its therapeutic potential.
Q3: Has a comprehensive off-target profile for this compound been published?
A3: Currently, detailed public information on the comprehensive off-target profile of this compound is limited. As with any novel compound, it is recommended that researchers perform their own assessment of off-target effects within their specific experimental system. This guide provides protocols and strategies to facilitate this process.
Q4: What are the first steps I should take to investigate potential off-target effects of this compound in my model?
A4: A good starting point is to perform a dose-response curve for both the on-target activity (NLRP3 inhibition) and general cytotoxicity in your cell model. This will help you establish a therapeutic window where you observe the desired effect without significant cell death.[2] Additionally, comparing the phenotype induced by this compound with that of other known NLRP3 inhibitors can provide initial insights into its specificity.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is not consistent with NLRP3 inflammasome inhibition.
Q: My cells are showing an unexpected morphological change or signaling pathway activation after treatment with this compound. How can I determine if this is an off-target effect?
A: This is a common challenge when working with novel inhibitors. Here’s a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, NLRP3, at the concentration you are using. A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can be used for this purpose.[3]
-
Use a Structurally Unrelated NLRP3 Inhibitor: Treat your cells with a different, structurally distinct NLRP3 inhibitor (e.g., MCC950). If the unexpected phenotype is not observed with the other inhibitor, it is more likely to be an off-target effect of this compound.[2]
-
Perform a Rescue Experiment: If possible, overexpress NLRP3 in your cell line. If the phenotype is not reversed or mitigated by NLRP3 overexpression, it suggests the involvement of other targets.[2]
-
Broad-Spectrum Kinase Screen: Since kinases are common off-targets for small molecules, consider performing a broad-spectrum kinase activity screen to identify any unintended kinase inhibition by this compound.[4][5]
Hypothetical Data Presentation: Kinase Selectivity Profile
The following table illustrates how to present data from a hypothetical kinase screen for this compound.
| Kinase Target | IC50 (nM) - On-Target (NLRP3) | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| NLRP3 | 15 | - | - |
| Off-Target Kinase A | - | 850 | >56 |
| Off-Target Kinase B | - | >10,000 | >667 |
| Off-Target Kinase C | - | 1,200 | 80 |
This table presents hypothetical data for illustrative purposes.
Issue 2: this compound is showing higher than expected cytotoxicity in my cell-based assays.
Q: At concentrations where I expect to see specific NLRP3 inhibition, I am observing significant cell death. What could be the cause?
A: This could be due to on-target toxicity in your specific cell type or an off-target cytotoxic effect. Here’s how to investigate:
-
Determine the Therapeutic Window: Perform a dose-response curve for both NLRP3 inhibition (e.g., by measuring IL-1β release) and cytotoxicity (e.g., using an MTT or LDH assay). A narrow therapeutic window suggests that the cytotoxic effects may be linked to the on-target activity or a potent off-target effect.
-
Counter-Screen in an NLRP3-Deficient Cell Line: If available, use a cell line that does not express NLRP3 (e.g., NLRP3 knockout cells). If this compound still induces cytotoxicity in these cells, the effect is independent of NLRP3 and therefore an off-target effect.[6]
-
Mitochondrial Toxicity Assessment: Since mitochondrial dysfunction can be a source of off-target toxicity, consider evaluating the effect of this compound on mitochondrial membrane potential or oxygen consumption.
Hypothetical Data Presentation: Therapeutic Window Analysis
| Concentration (µM) | % NLRP3 Inhibition (IL-1β release) | % Cell Viability (MTT Assay) |
| 0.01 | 15 | 98 |
| 0.1 | 55 | 95 |
| 1 | 92 | 85 |
| 10 | 98 | 40 |
| 100 | 99 | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a common method to assess the on-target activity of this compound by measuring its ability to inhibit NLRP3 inflammasome activation in THP-1 cells, a human monocytic cell line.[6]
-
Cell Culture and Priming:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and allow them to rest for 24 hours.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.[7]
-
-
This compound Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP or 10 µM nigericin for 1 hour.[6]
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value of this compound for NLRP3 inhibition.
-
Protocol 2: Biochemical Kinase Profiling
To identify potential off-target kinase interactions, this compound can be screened against a panel of purified kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound to be tested.
-
-
Kinase Reaction Setup:
-
In a microplate, combine the kinase, a suitable substrate, and ATP at a concentration near the Km for each specific kinase.
-
Add the diluted this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the kinase reaction to proceed.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Visualizations
Caption: On-target signaling pathway of this compound inhibiting NLRP3 inflammasome activation.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Hypothetical off-target signaling pathway for this compound involving kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
optimizing INF200 dosage for maximal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximal therapeutic effect in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) values can make it difficult to determine the potency of this compound.
-
Potential Cause 1: Inconsistent Cell Seeding Density. Variations in the number of cells seeded per well can significantly impact the calculated IC50.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all wells and plates. Perform a cell count before seeding and create a standard curve with a range of cell densities to determine the optimal seeding number for your assay.[1]
-
-
Potential Cause 2: Compound Solubility Issues. this compound may precipitate out of solution at higher concentrations, leading to inaccurate dosing.
-
Troubleshooting Step: Visually inspect for any precipitation of the compound in your stock solutions and final assay concentrations. Determine the solubility of this compound in your specific assay buffer and avoid using concentrations above this limit.
-
-
Potential Cause 3: Variable Incubation Times. Inconsistent incubation times with this compound can lead to varied effects on cell viability and pathway inhibition.
-
Troubleshooting Step: Use a multichannel pipette or an automated liquid handler to ensure that the addition of this compound and subsequent reagents is performed consistently and simultaneously across all wells.
-
Issue 2: Discrepancy Between Potency (p-STAT3 Inhibition) and Cytotoxicity (Cell Viability)
A common challenge is observing potent inhibition of the target (phosphorylated STAT3) at concentrations that also induce significant cell death.
-
Potential Cause 1: Off-Target Kinase Inhibition. At higher concentrations, this compound may inhibit other essential kinases beyond JAK1, leading to cytotoxicity.
-
Troubleshooting Step: Perform a kinome selectivity profiling assay to identify potential off-target kinases that are inhibited by this compound at various concentrations. This will help to understand the molecular basis of the observed cytotoxicity.
-
-
Potential Cause 2: Cell Line Specific Sensitivity. Different cell lines can have varying sensitivities to this compound due to differences in the expression levels of JAK family kinases and other potential off-targets.
-
Troubleshooting Step: Characterize the expression levels of JAK1, JAK2, JAK3, and TYK2 in your cell line(s) using techniques like Western blotting or proteomics. This can help to correlate sensitivity with the expression of on-target and off-target kinases.
-
-
Potential Cause 3: Assay Interference. The compound itself might interfere with the reagents used in cell viability assays (e.g., MTT, MTS).
-
Troubleshooting Step: Run a control experiment without cells, including the assay reagents and this compound at the concentrations used in your experiment, to check for any direct chemical reactions that could alter the readout.
-
Issue 3: Weak or No Inhibition of p-STAT3 Despite High this compound Concentration
Failure to observe the expected inhibition of STAT3 phosphorylation can be due to several factors.
-
Potential Cause 1: Inactive Compound. The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Verify the integrity of your this compound stock. If possible, use a fresh batch of the compound. Ensure proper storage conditions as per the manufacturer's instructions.
-
-
Potential Cause 2: Suboptimal Ligand Stimulation. The activation of the JAK-STAT pathway may be insufficient to detect a significant inhibitory effect.
-
Troubleshooting Step: Optimize the concentration of the cytokine or growth factor used to stimulate the pathway. Perform a dose-response experiment with the stimulating ligand to determine the concentration that yields a robust and reproducible p-STAT3 signal.
-
-
Potential Cause 3: Technical Issues with Western Blotting. Problems with the Western blotting procedure can lead to weak or absent signals for p-STAT3.
-
Troubleshooting Step: Ensure that phosphatase inhibitors are included in all lysis buffers and sample preparation steps to preserve the phosphorylation state of STAT3. Use a well-characterized antibody specific for phosphorylated STAT3 at Tyr705.[2][3] Include positive and negative controls in your Western blot to validate the assay.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, it is recommended to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the IC50 for both p-STAT3 inhibition and cell viability. This broad range will help to establish the therapeutic window of the compound.
Q2: How can I confirm that this compound is engaging with its target, JAK1, in my cells?
A2: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of STAT3, a direct downstream substrate of JAK1.[4][5] A Western blot analysis for phospho-STAT3 (Tyr705) is the most common method to assess this.[2]
Q3: My cell viability assay (MTT) shows increased cell death at high this compound concentrations. How can I be sure this is due to off-target effects and not just the intended on-target inhibition?
A3: To distinguish between on-target and off-target cytotoxicity, you can use a rescue experiment. Try to rescue the cells from this compound-induced death by providing a downstream signaling molecule that bypasses the need for JAK1 activity. If the cells still die, it is likely due to off-target effects. Additionally, comparing the effects of this compound with a structurally different JAK1 inhibitor can help differentiate on-target from off-target phenotypes.
Q4: What are the critical controls to include in my experiments?
A4: The following controls are essential for robust and interpretable results:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstimulated Control: Cells that are not treated with the stimulating ligand to measure the basal level of p-STAT3.
-
Stimulated Control: Cells treated with the stimulating ligand but without this compound to show the maximum induction of p-STAT3.
-
Positive Control Inhibitor: A known inhibitor of the JAK-STAT pathway to validate the assay system.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % p-STAT3 Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 | 100 ± 3.1 |
| 0.01 | 15.2 ± 3.1 | 98.7 ± 2.8 |
| 0.1 | 48.9 ± 4.5 | 95.4 ± 4.0 |
| 1 | 85.7 ± 5.2 | 88.1 ± 5.5 |
| 10 | 95.1 ± 3.8 | 55.3 ± 6.2 |
| 100 | 98.6 ± 2.9 | 15.8 ± 4.7 |
Table 2: IC50 Values for this compound
| Parameter | IC50 Value (µM) |
| p-STAT3 Inhibition | 0.12 |
| Cell Viability | 12.5 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[1]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation with MTT: Incubate at 37°C for 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
2. Western Blot for p-STAT3
This protocol is for detecting the levels of phosphorylated STAT3.
-
Cell Treatment: Seed cells and treat with this compound as described for the viability assay. After the desired incubation period, stimulate the cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[2][3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[3]
-
Visualizations
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results with INF200 Treatment
Welcome to the technical support center for INF200. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in IL-1β release after this compound treatment in our human macrophage model. What could be the cause?
A1: High variability in IL-1β release can stem from several factors. This compound is an inhibitor of the NLRP3 inflammasome, and its effectiveness can be influenced by the specific experimental conditions used to induce inflammasome activation.[1]
Troubleshooting Steps:
-
Inconsistent Agonist Stimulation: Ensure that the priming signal (e.g., LPS) and the activation signal (e.g., ATP, nigericin) are used at consistent concentrations and incubation times across all wells and experiments.
-
Cell Health and Density: Variability in cell health or seeding density can significantly impact the inflammatory response. Ensure your macrophages are healthy, evenly plated, and within a consistent passage number.
-
This compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Specificity: Confirm that your IL-1β ELISA or CBA assay is performing optimally, with low intra- and inter-assay variability. Run appropriate controls to check for interference from components of your experimental media.
Q2: Our in vitro experiments with this compound show potent inhibition of NLRP3, but the effect is less pronounced in our in vivo model. Why might this be?
A2: Discrepancies between in vitro and in vivo results are not uncommon and can be attributed to a range of pharmacokinetic and pharmacodynamic factors. While this compound has demonstrated efficacy in a rat model of high-fat diet-induced metaflammation[1], several variables can influence its in vivo performance.
Potential Reasons for Discrepancy:
-
Bioavailability and Metabolism: The route of administration, formulation, and metabolic stability of this compound can affect its concentration at the target site in vivo.
-
Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro cell culture. The presence of plasma proteins, interactions with other cell types, and compensatory signaling pathways can all modulate the effect of this compound.
-
Model System Differences: The specific animal model, its genetic background, and the nature of the induced inflammation can all play a role in the observed efficacy.
Q3: We are seeing inconsistent results in our pyroptosis assays (e.g., LDH release) with this compound. What are the common pitfalls?
A3: Inconsistent results in lactate dehydrogenase (LDH) release assays, a common method for measuring pyroptosis, can be due to both technical and biological variability.
Troubleshooting Checklist:
-
Cell Lysis Controls: Ensure you have proper positive controls (e.g., cell lysis buffer) and negative controls (untreated cells) to accurately determine the dynamic range of your assay.
-
Timing of Measurement: The kinetics of pyroptosis can vary. Perform a time-course experiment to identify the optimal time point for measuring LDH release after inflammasome activation.
-
Sub-optimal Inflammasome Activation: Incomplete activation of the NLRP3 inflammasome will lead to variable levels of pyroptosis. Re-optimize the concentrations of your priming and activation signals.
-
This compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and activation conditions.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and this compound Inhibition in Human Macrophages
-
Cell Seeding: Plate human monocyte-derived macrophages (hMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
NLRP3 Priming: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubate for 3 hours.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the supernatant for subsequent analysis.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Quantification of Pyroptosis: Measure LDH release from a separate aliquot of the supernatant using a commercially available LDH cytotoxicity assay kit.
Data Presentation
Table 1: Example Data from an In Vitro this compound Inhibition Assay
| Treatment Group | This compound (µM) | IL-1β Release (pg/mL) ± SD | LDH Release (% of Max) ± SD |
| Vehicle Control | 0 | 1500 ± 120 | 85 ± 7 |
| This compound | 0.1 | 1250 ± 98 | 70 ± 5 |
| This compound | 1 | 750 ± 65 | 40 ± 4 |
| This compound | 10 | 200 ± 30 | 15 ± 2 |
| Unstimulated | 0 | 50 ± 10 | 5 ± 1 |
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome, blocking caspase-1 activation.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Best Practices for [Product Name]
A Note on "INF200": Initial searches for "this compound" have identified this term as an infrared thermometer. The following information is a generalized template for a research product. Please replace "[Product Name]" with the correct name of your reagent or compound.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of [Product Name].
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized [Product Name]?
A1: For long-term storage, the lyophilized [Product Name] should be stored at -20°C or -80°C. For short-term storage (up to one month), it can be kept at 4°C.
Q2: What is the recommended procedure for reconstituting [Product Name]?
A2: Reconstitute the lyophilized [Product Name] in sterile, distilled water or a buffer of your choice (e.g., PBS, pH 7.4). Gently vortex to ensure complete dissolution. Avoid vigorous shaking, as this can lead to protein denaturation.
Q3: How should I store the reconstituted [Product Name]?
A3: Aliquot the reconstituted [Product Name] into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For immediate use, the reconstituted solution can be stored at 4°C for up to one week.
Q4: What is the stability of [Product Name] at different temperatures?
A4: The stability of [Product Name] is dependent on the storage conditions. Please refer to the table below for a summary of stability data.
Stability and Storage Data Summary
| Condition | Form | Temperature | Duration | Recommendation |
| Long-term | Lyophilized | -20°C or -80°C | Up to 24 months | Recommended for optimal stability |
| Short-term | Lyophilized | 4°C | Up to 1 month | Suitable for brief storage before use |
| After Reconstitution | Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| After Reconstitution | Solution | 4°C | Up to 1 week | For immediate experimental use |
| Room Temperature | Solution | 25°C | Up to 24 hours | Not recommended; potential for degradation |
Troubleshooting Guide
Issue 1: Reduced or no activity of [Product Name] in my experiment.
-
Possible Cause 1: Improper Storage. The product may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.
-
Solution: Always store [Product Name] as recommended. Use freshly prepared aliquots for each experiment.
-
-
Possible Cause 2: Incorrect Reconstitution. The reconstitution buffer may be incompatible or the concentration may be incorrect.
-
Solution: Reconstitute [Product Name] in a recommended sterile buffer to the correct concentration. Ensure the pH of the buffer is appropriate for your experiment.
-
-
Possible Cause 3: Degradation. The product may have been exposed to proteases or other degrading enzymes.
-
Solution: Use sterile, nuclease-free solutions and pipette tips. Consider adding a protease inhibitor cocktail to your experimental setup.
-
Issue 2: Precipitation observed after reconstitution.
-
Possible Cause 1: High Concentration. The concentration of the reconstituted solution may be too high.
-
Solution: Try reconstituting the product at a lower concentration.
-
-
Possible Cause 2: Buffer Incompatibility. The chosen reconstitution buffer may not be suitable.
-
Solution: Reconstitute in a buffer with a different pH or ionic strength.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Product Name]
-
Centrifuge the vial briefly to collect the lyophilized powder at the bottom.
-
Add the recommended volume of sterile, cold distilled water or buffer (e.g., PBS, pH 7.4).
-
Gently vortex the vial until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If present, centrifuge the vial and use the clear supernatant.
-
Immediately aliquot the reconstituted solution into single-use tubes and store at -80°C.
Protocol 2: General Workflow for a Cell-Based Assay using [Product Name]
The following diagram outlines a typical workflow for treating cells with [Product Name] and subsequent analysis.
Caption: General experimental workflow for cell treatment.
Logical Troubleshooting Flow
If you encounter issues with your experiment, follow this logical troubleshooting flow to identify the potential source of the problem.
minimizing INF200 toxicity in primary cell cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and optimize the use of INF200 in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, small molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism is to prevent the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibiting pyroptosis, a form of inflammatory cell death.[1]
Q2: In which primary cell types is this compound expected to be most active?
A2: this compound is most effective in primary cells that express the components of the NLRP3 inflammasome and are capable of activating this pathway. This primarily includes immune cells such as:
-
Human and rodent macrophages[1]
-
Monocytes
-
Dendritic cells
-
Neutrophils
It may also be active in other cell types where NLRP3 inflammasome activation is implicated in pathology, such as cardiomyocytes or endothelial cells, under specific inflammatory conditions.[1]
Q3: What is the recommended starting concentration for this compound in primary cell cultures?
A3: Based on published data, a concentration of 10 µM has been shown to be effective in reducing IL-1β release in human macrophages.[1][2] However, the optimal concentration is highly dependent on the cell type and experimental conditions. We strongly recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.
Q4: What are the known downstream effects of this compound treatment?
A4: By inhibiting the NLRP3 inflammasome, this compound is known to:
-
Decrease the release of mature IL-1β and IL-18.
-
Reduce pyroptosis.
-
Attenuate systemic inflammation in in vivo models.[1]
-
Show potential in mitigating cardio-metabolic dysfunction in preclinical models.[1]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for efficacy and the CC50 (half-maximal cytotoxic concentration). Aim for a concentration that provides significant NLRP3 inhibition with minimal cytotoxicity.
Possible Cause 2: Off-target effects.
-
Solution: Ensure that the observed cell death is not due to the vehicle (e.g., DMSO) used to dissolve this compound. Run a vehicle-only control at the same concentration used in your experiment. If off-target effects are suspected, consider using a structurally different NLRP3 inhibitor as a control.
Possible Cause 3: The primary cell type is particularly sensitive.
-
Solution: Primary cells can be more sensitive than immortalized cell lines.[3] Reduce the incubation time with this compound and assess cell viability at multiple time points. Consider using a lower, sub-optimal concentration of this compound if high efficacy is not critical for your experimental question.
Issue 2: this compound Does Not Inhibit Inflammasome Activation
Possible Cause 1: The inflammatory stimulus does not activate the NLRP3 inflammasome.
-
Solution: Confirm that your stimulus (e.g., LPS + ATP, nigericin, MSU crystals) is a known activator of the NLRP3 pathway in your specific cell type. Some stimuli may activate other inflammasomes (e.g., AIM2, NLRC4) that are not targeted by this compound.
Possible Cause 2: Sub-optimal concentration of this compound.
-
Solution: Increase the concentration of this compound. Refer to your dose-response experiments to select a higher, non-toxic concentration.
Possible Cause 3: Timing of this compound treatment is not optimal.
-
Solution: The timing of this compound addition relative to the inflammatory stimuli is critical. Typically, this compound should be added as a pre-treatment before the addition of the NLRP3 activator (e.g., ATP, nigericin). The optimal pre-treatment time should be determined empirically, but a starting point of 30-60 minutes is recommended.
Issue 3: Inconsistent Results Between Experiments
Possible Cause 1: Variability in primary cell donors.
-
Solution: Primary cells from different donors can exhibit significant variability. If possible, pool cells from multiple donors or use a single, well-characterized donor for a set of experiments. Always include proper controls in every experiment to account for this variability.
Possible Cause 2: Reagent instability.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Human Macrophages
| This compound Conc. (µM) | Cell Viability (%) | IL-1β Release (pg/mL) | % Inhibition of IL-1β |
| 0 (Vehicle) | 100 ± 5 | 1500 ± 120 | 0 |
| 1 | 98 ± 4 | 1200 ± 100 | 20 |
| 5 | 95 ± 6 | 750 ± 80 | 50 |
| 10 | 92 ± 5 | 450 ± 50 | 70 |
| 25 | 70 ± 8 | 200 ± 30 | 87 |
| 50 | 45 ± 7 | 100 ± 20 | 93 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Dose of this compound
-
Cell Plating: Seed primary cells (e.g., macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Dose Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or AlamarBlue assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50.
Protocol 2: Assessing this compound Efficacy in Inhibiting NLRP3 Inflammasome Activation
-
Cell Plating: Seed primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
This compound Pre-treatment: Pre-treat the cells with the desired, non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the control (LPS + activator only).
Visualizations
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
Caption: Workflow for determining this compound cytotoxicity and efficacy.
References
- 1. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of INF200 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of INF200, potentially stemming from poor oral bioavailability in animal models.
Troubleshooting Guide
Issue: Low or Variable Plasma Concentrations of this compound in Animal Models
Possible Cause 1: Poor Aqueous Solubility
Many small molecule inhibitors exhibit low aqueous solubility, which can significantly limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
Suggested Solutions:
-
Formulation Optimization:
-
Co-solvents: Employing non-toxic co-solvents can enhance the solubility of this compound. The selection of a co-solvent system should be carefully considered based on the animal model and route of administration.
-
Surfactants and Emulsifying Agents: Formulations containing surfactants or creating self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds.[1][2][3]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can lead to improved dissolution rates.[4][5][6]
-
-
Experimental Protocol: Preparation of a Nanosuspension Formulation
-
Preparation of Premix: Disperse this compound powder in a surfactant solution (e.g., Poloxamer 188) at a specific drug-to-surfactant ratio.
-
High-Pressure Homogenization: Subject the premix to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).
-
In Vivo Administration: Administer the nanosuspension to the animal model via the desired route (e.g., oral gavage).
-
Possible Cause 2: High First-Pass Metabolism
After absorption from the gut, a drug passes through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.
Suggested Solutions:
-
Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, to determine the maximum potential systemic exposure.
-
Co-administration with Metabolic Inhibitors: While complex, co-administration with a known inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability. This approach requires careful dose-finding and toxicity studies.[1]
Issue: Lack of In Vivo Efficacy Despite Adequate In Vitro Activity
Possible Cause: Insufficient Target Tissue Exposure
Even with measurable plasma concentrations, the concentration of this compound at the site of action may be insufficient to elicit a therapeutic effect.
Suggested Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct studies to understand the relationship between the dose, plasma concentration, and the pharmacological response.[7][8] This can help in determining the target plasma concentration required for efficacy.
-
Tissue Distribution Studies: Perform studies using radiolabeled this compound or mass spectrometry imaging to determine the concentration of the compound in the target tissues.
-
Dose Escalation Studies: Carefully designed dose escalation studies can help determine if a higher dose can achieve the necessary therapeutic concentrations at the target site without causing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for in vivo studies?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[9] For orally administered drugs, low bioavailability can result from poor absorption from the GI tract or significant first-pass metabolism in the liver.[1][10] It is a critical parameter in drug development as it determines the dose required to achieve therapeutic concentrations in the body.
Q2: How can I assess the oral bioavailability of this compound in my animal model?
A2: To determine the absolute oral bioavailability, you need to perform a pharmacokinetic study with both intravenous (IV) and oral (PO) administration of this compound. The bioavailability (F%) is calculated using the following formula:
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[11][12][13] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt formation
-
Prodrug design
-
-
Use of Excipients:
Q4: Should I consider a different animal model if I'm seeing poor bioavailability?
A4: While species differences in drug metabolism and absorption do exist, switching animal models should be a carefully considered decision.[15][16][17] Before changing models, it is crucial to exhaust formulation and route of administration optimization strategies in the current model. If a change is necessary, consider a species with a more similar metabolic profile to humans if that data is available.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Co-solvent Formulation | 50 | Oral | 450 ± 90 | 1.5 | 1800 ± 350 | 15 |
| Nanosuspension | 50 | Oral | 900 ± 180 | 1.0 | 4800 ± 950 | 40 |
| Intravenous Solution | 10 | IV | 2000 ± 400 | 0.1 | 12000 ± 2300 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols & Methodologies
Protocol: Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the animals overnight (with free access to water) before dosing.
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., aqueous suspension, co-solvent formulation, or nanosuspension) at the target concentration. Ensure the formulation is homogenous before administration.
-
Dosing: Administer the formulation to the rats via oral gavage using a suitable gavage needle. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Model‐Informed Drug Development for Anti‐Infectives: State of the Art and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 12. upm-inc.com [upm-inc.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. omicsonline.org [omicsonline.org]
- 15. jameslindlibrary.org [jameslindlibrary.org]
- 16. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining INF200 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INF200, a 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor. The information provided is intended to assist in the refinement of treatment protocols for long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death called pyroptosis. This compound is thought to directly bind to the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Q2: What is a recommended starting concentration for in vitro studies with this compound?
A2: Based on initial characterization studies, a concentration of 10 µM has been shown to effectively decrease IL-1β release in human macrophages.[1] However, for long-term studies, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What is a suggested starting dose and route of administration for in vivo studies?
A3: A preclinical study in a rat model of high-fat diet-induced metaflammation used a daily dose of 20 mg/kg administered via intraperitoneal (i.p.) injection.[2] This dosage was effective in improving cardiometabolic parameters. For long-term studies, it is advisable to conduct pharmacokinetic and toxicology studies to determine the optimal dosing regimen and to monitor for any potential long-term side effects.
Q4: How can I monitor the activity of the NLRP3 inflammasome in my experiments?
A4: It is recommended to measure downstream markers of NLRP3 inflammasome activation rather than changes in NLRP3 protein or mRNA expression levels. Key readouts include:
-
ASC Oligomerization: The formation of large protein specks from the adaptor protein ASC is a hallmark of inflammasome activation. This can be visualized by immunofluorescence microscopy or detected by western blot of cross-linked cell lysates.
-
Caspase-1 Activation: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18. Caspase-1 activity can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.
-
IL-1β and IL-18 Release: The mature, secreted forms of these cytokines in the cell culture supernatant or in serum/plasma can be quantified using ELISA.
Troubleshooting Guides
In Vitro Long-Term Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound efficacy over time | 1. Compound Instability: this compound may degrade in cell culture media over extended incubation periods. 2. Cellular Adaptation: Cells may upregulate compensatory pathways or efflux pumps, reducing the effective intracellular concentration of the inhibitor. | 1. Perform stability studies of this compound in your specific cell culture medium at 37°C. Consider partial media changes with fresh this compound every 24-48 hours. 2. Monitor the expression of genes related to drug metabolism and transport (e.g., cytochrome P450s, ABC transporters) over the course of the experiment. |
| Increased cell death at later time points | 1. Delayed Cytotoxicity: The initial non-toxic concentration may have long-term cytotoxic effects. 2. Off-Target Effects: Prolonged exposure to this compound may lead to the inhibition of other cellular processes. | 1. Conduct a long-term cell viability assay (e.g., over 3-7 days) with a range of this compound concentrations to determine the true non-toxic concentration for your experimental duration. 2. If possible, use a structurally unrelated NLRP3 inhibitor as a control to see if the observed cytotoxicity is specific to this compound or a general effect of NLRP3 inhibition. |
| High variability between replicate wells/plates | 1. Inconsistent Cell Seeding: Uneven cell distribution can lead to variations in cell number and response to treatment. 2. Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, altering media and compound concentrations. 3. Pipetting Errors: Inaccurate pipetting of the inhibitor can lead to significant variations in the final concentration. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding protocol. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media. 3. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding it to the cells. |
In Vivo Long-Term Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of sustained efficacy | 1. Rapid Metabolism/Clearance: this compound may have a short half-life in vivo, requiring more frequent administration. 2. Development of Tolerance: The biological system may adapt to the continuous presence of the inhibitor. | 1. Perform pharmacokinetic studies to determine the half-life of this compound in your animal model and adjust the dosing frequency accordingly. Consider alternative routes of administration or formulation to prolong exposure. 2. Incorporate washout periods in your study design to assess if the system's responsiveness to the inhibitor can be restored. |
| Adverse effects observed with chronic dosing | 1. On-Target Toxicity: Long-term suppression of the NLRP3 inflammasome may have unintended consequences on immune surveillance or tissue homeostasis. 2. Off-Target Toxicity: this compound may interact with other molecules in the body, leading to toxicity. | 1. Monitor a comprehensive panel of hematological and clinical chemistry parameters. Conduct histopathological analysis of major organs at the end of the study. 2. If available, test a negative control compound that is structurally similar to this compound but inactive against NLRP3 to distinguish between on- and off-target effects. |
| Variability in animal response | 1. Genetic Heterogeneity: Outbred animal stocks can have significant individual variation in drug metabolism and response. 2. Environmental Factors: Differences in housing, diet, or stress levels can impact experimental outcomes. | 1. Use inbred strains of animals to reduce genetic variability. Increase the number of animals per group to improve statistical power. 2. Standardize all environmental conditions and handling procedures throughout the study. |
Data Presentation
Table 1: Comparative Efficacy of Selected NLRP3 Inflammasome Inhibitors
| Compound | Cell Type | IC50 (nM) | Reference |
| MCC950 | Mouse BMDMs | 7.5 | [3] |
| MCC950 | Human MDMs | 8.1 | [3] |
| Isoliquiritigenin | Mouse BMDMs | 10,100 | [3] |
| Pterostilbene derivative | Mouse BMDMs | 560 | [3] |
IC50 values represent the concentration of the inhibitor that reduces the response (e.g., IL-1β release) by 50%. BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol describes a standard method for activating the NLRP3 inflammasome in macrophages and assessing the inhibitory effect of this compound.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
ELISA kit for IL-1β
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming Step: Remove the culture medium and replace it with fresh medium containing LPS (1 µg/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.
-
Activation Step: Add the NLRP3 activator, either ATP (5 mM final concentration) for 30-60 minutes or Nigericin (10 µM final concentration) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
ASC Oligomerization Assay by Western Blot
This protocol details the detection of ASC oligomerization, a key indicator of inflammasome activation.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
-
Cross-linker: Disuccinimidyl suberate (DSS)
-
SDS-PAGE gels and western blot apparatus
-
Anti-ASC antibody
Procedure:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the insoluble fraction containing ASC specks.
-
Carefully remove the supernatant (soluble fraction).
-
Wash the pellet with PBS.
-
Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM. Incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Stop the cross-linking reaction by adding Tris-HCl pH 7.5 to a final concentration of 1 M.
-
Centrifuge to pellet the cross-linked ASC specks.
-
Resuspend the pellet in SDS-PAGE sample buffer, boil, and run on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody. ASC monomers will appear at ~22 kDa, dimers at ~44 kDa, trimers at ~66 kDa, and higher-order oligomers as a smear at higher molecular weights.
Caspase-1 Activity Assay (Colorimetric)
This protocol provides a method for measuring the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.
Materials:
-
Treated and untreated cell lysates
-
Caspase-1 colorimetric assay kit (containing a YVAD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the YVAD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-1 activity.
Mandatory Visualizations
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: Logical troubleshooting guide for common issues in this compound experiments.
References
dealing with INF200 precipitation in aqueous solutions
Technical Support Center: INF200
Disclaimer: this compound is understood to be a proprietary or research compound, as it is not described in public literature. The following guidance is based on established principles for handling small molecules with poor aqueous solubility and is intended to help researchers navigate common challenges with precipitation.
Troubleshooting Guide
This guide addresses specific precipitation issues you may encounter during your experiments with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | The final concentration exceeds this compound's solubility limit in the aqueous medium.[1] This can be due to "solvent shock," where the compound rapidly leaves the soluble organic solvent for the less favorable aqueous environment.[2] | • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.• Modify Dilution Method: Instead of adding the stock directly to the full volume, add the stock solution to a smaller volume of buffer while vortexing gently, then bring it to the final volume. This gradual change in solvent environment can prevent shocking the compound out of solution.[2] |
| Solution is initially clear but forms a precipitate over time in the incubator. | • Temperature Shift: Solubility is often temperature-dependent.[3][4] A solution prepared at room temperature may become supersaturated and precipitate at an incubator temperature of 37°C, or vice versa.[1]• pH Shift: For pH-sensitive compounds, the CO2 environment in an incubator can lower the pH of bicarbonate-buffered media, altering the ionization state and solubility of this compound.[1][5]• Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.[1] | • Pre-equilibrate Temperature: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[1]• Buffer Appropriately: Ensure your medium is properly buffered for the CO2 concentration of your incubator. For experiments outside an incubator, consider using a non-bicarbonate buffer like HEPES.• Conduct a Stability Test: Assess the stability of this compound in your specific medium over the intended duration of your experiment to identify time-dependent precipitation.[3] |
| Previously clear stock solution shows precipitate after being frozen and thawed. | • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause less stable solutions to precipitate.[1]• Concentration Effects: During the freezing process, pure solvent can crystallize first, effectively increasing the concentration of this compound in the remaining liquid phase beyond its solubility limit, causing it to precipitate. | • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[1]• Gentle Re-dissolution: Before use, warm the thawed aliquot to room temperature or 37°C and vortex gently to ensure any precipitate is redissolved.[6] If it persists, brief sonication in a water bath may be effective.[7] |
| Cloudiness or a fine suspension appears in the media. | This may indicate the formation of very fine particulates, suggesting the solution is supersaturated, or could be a sign of microbial contamination.[1] | • Microscopic Examination: Place a drop of the medium on a slide and examine it under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show distinct shapes (e.g., rods, cocci).• Filter Sterilization: If you suspect the issue is with the stock solution, you can try filtering it through a 0.22 µm syringe filter compatible with your organic solvent (e.g., PTFE for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a concentrated this compound stock solution?
A1: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice as it can dissolve a wide range of polar and nonpolar molecules.[4] Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming (37°C) or vortexing can assist.[6] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility.
Q2: How can I prevent precipitation when diluting my DMSO stock into an aqueous medium like cell culture media?
A2: The key is to avoid "solvent shock" by diluting the stock gradually.[2] The final concentration of DMSO in your aqueous solution should also be kept low (typically <0.5%, and ideally <0.1%) as it can have cytotoxic effects.[8] A reliable method is to add the stock solution dropwise to the vortexing aqueous medium. Never add the aqueous medium to the DMSO stock. For a detailed methodology, see Protocol 2.
Q3: What are the primary factors that influence the solubility of this compound in an aqueous solution?
A3: Several factors can significantly impact solubility:
-
pH: The solubility of ionizable compounds is highly dependent on pH.[2] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[5]
-
Temperature: For most compounds, solubility increases with temperature, but this is not universal.[3] It is crucial to maintain a consistent temperature during experiments.[2]
-
Buffer Composition & Ionic Strength: Salts in the buffer can either increase ("salting in") or decrease ("salting out") the solubility of a compound.
-
Co-solvents and Excipients: The presence of organic co-solvents (like DMSO or ethanol) or other additives like cyclodextrins can enhance solubility.[4]
Q4: How can I determine the maximum soluble concentration (solubility limit) of this compound in my specific experimental buffer?
A4: You can determine the kinetic solubility using a simple shake-flask method. This involves preparing a series of dilutions of your compound in the buffer of interest, shaking them for an extended period (e.g., 24 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation to remove any precipitate.[9][10] For a detailed methodology, see Protocol 3.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Qualitative Solubility | Quantitative Solubility (Approx.) |
| Deionized Water | Insoluble | < 0.01 mg/mL |
| PBS (pH 7.4) | Very Poorly Soluble | 0.01 - 0.05 mg/mL |
| Ethanol (100%) | Soluble | ~25 mg/mL |
| DMSO (100%) | Freely Soluble | >100 mg/mL |
Table 2: Hypothetical Effect of pH on this compound Solubility in 50 mM Phosphate Buffer at 25°C (This data assumes this compound is a weak base)
| pH | Quantitative Solubility (µg/mL) | Observation |
| 5.0 | 55.2 | Clear solution |
| 6.0 | 18.5 | Clear solution |
| 7.4 | 1.2 | Precipitate observed |
| 8.0 | < 0.5 | Heavy precipitate |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Appropriate glass vial with a screw cap
-
Vortex mixer and water bath sonicator
Procedure:
-
Calculate the mass of this compound required to make the desired volume and concentration (e.g., for 1 mL of 100 mM solution, you need 0.1 mmol of this compound).
-
Weigh the calculated amount of this compound powder and place it into a clean, dry glass vial.
-
Add the calculated volume of 100% DMSO to the vial.
-
Cap the vial tightly and vortex the solution for 1-2 minutes.[7]
-
Visually inspect for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[7]
-
If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing, to aid dissolution.[6]
-
Once the solution is completely clear with no visible precipitate, it is ready.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Objective: To dilute the high-concentration DMSO stock into an aqueous medium while minimizing the risk of precipitation.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (or desired aqueous buffer)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the cell culture medium to the temperature of your experiment (e.g., 37°C).[1] This prevents temperature-related solubility changes.
-
Determine the volume of stock solution needed. For a 1:1000 dilution (100 mM to 100 µM), you would add 1 µL of stock for every 999 µL of medium.
-
Place the required volume of pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the small volume of this compound stock solution dropwise directly into the liquid (not onto the side of the tube).
-
Continue to mix gently for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness.
-
Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Kinetic Solubility Assessment of this compound
Objective: To determine the approximate solubility limit of this compound in a specific aqueous buffer.[11]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate reader capable of reading turbidity (nephelometry) or a suitable analytical instrument (e.g., LC-MS)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Prepare a serial dilution of the this compound DMSO stock directly into the buffer. For example, add 2 µL of stock to 198 µL of buffer for a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for 18-24 hours to allow the solution to reach equilibrium.[9]
-
After incubation, inspect the plate for visible precipitation.
-
To separate undissolved compound, centrifuge the plate at a high speed (e.g., >3000 x g) for 15-20 minutes.
-
Carefully remove the supernatant and analyze the concentration of dissolved this compound using a validated method like LC-MS/MS or HPLC-UV.[10]
-
The highest concentration at which no precipitate was formed and the solution remains clear is considered the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Key factors influencing the aqueous solubility of this compound.
Caption: Recommended workflow for diluting this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
A Comparative Guide to the Efficacy of INF200 and Other Sulfonylurea-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of INF200 with other sulfonylurea-based inhibitors, clarifying their distinct mechanisms of action and therapeutic targets. It has come to light that while this compound's design was inspired by sulfonylurea-based compounds, it does not function as a traditional sulfonylurea for glycemic control. Instead, this compound is a novel inhibitor of the NLRP3 inflammasome, a key component in the innate immune system involved in inflammatory processes.
This guide will therefore compare this compound and other novel sulfonylurea-derived compounds against their intended target, the NLRP3 inflammasome. Additionally, for a comprehensive understanding, we will contrast their anti-inflammatory efficacy with the off-target anti-inflammatory effects of traditional antidiabetic sulfonylureas. The guide will also present the primary efficacy of traditional sulfonylureas in the context of type 2 diabetes management.
Section 1: Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitors
These compounds, including this compound, have been specifically designed to inhibit the NLRP3 inflammasome, a crucial mediator of inflammation in a variety of diseases.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammation and pyroptosis.[1][2] Novel sulfonylurea-based inhibitors directly target components of this pathway to suppress the inflammatory response.
Figure 1: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Efficacy Data of Novel NLRP3 Inhibitors
The following table summarizes the quantitative efficacy of this compound and other notable sulfonylurea-based NLRP3 inhibitors.
| Compound | Target | In Vitro Efficacy (IC50) | In Vivo Model | Key In Vivo Findings | Reference |
| This compound | NLRP3 | Reduces IL-1β release (35.5 ± 8.8% at 10 µM) | Rat model of high-fat diet-induced metaflammation | Improved glucose and lipid profiles, attenuated systemic inflammation and cardiac dysfunction. | [3] |
| MCC950 | NLRP3 | ~7.5 nM (murine macrophages), ~8.1 nM (human macrophages) | Mouse model of spontaneous colitis | Significantly improved body weight gain, colon length, and reduced pro-inflammatory cytokines. | [4][5] |
| AMS-17 | NLRP3 | Not specified | Mouse model of vascular dementia | Improved cognitive function, enhanced blood-brain barrier integrity, and reduced neurodegeneration. | [6][7] |
| N14 | NLRP3 | 25 nM | Mouse models of nonalcoholic steatohepatitis, septic shock, and colitis | More effective than MCC950 in the tested models, with superior pharmacokinetic properties. | [8] |
Experimental Protocols: NLRP3 Inhibition Assay
A generalized protocol for evaluating NLRP3 inflammasome inhibition is outlined below.
-
Cell Culture and Priming:
-
Culture murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate NLRP3 expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for a specified duration (e.g., 30-60 minutes).
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation with a known agonist, such as ATP (5 mM) or nigericin (10 µM), for a defined period (e.g., 1 hour).
-
-
Quantification of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Section 2: Traditional Antidiabetic Sulfonylureas
Traditional sulfonylureas have been a cornerstone in the management of type 2 diabetes for decades. Their primary mechanism involves stimulating insulin secretion from pancreatic β-cells. Interestingly, some of these drugs have also been shown to possess off-target anti-inflammatory effects through NLRP3 inhibition.
Mechanism of Action: Insulin Secretion
Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing secretory granules.
Figure 2: Mechanism of Action of Traditional Sulfonylureas.
Efficacy Data of Traditional Sulfonylureas in Type 2 Diabetes
The following table summarizes the glycemic control efficacy of common sulfonylureas.
| Drug | Typical HbA1c Reduction | Key Adverse Effects | Reference |
| Glibenclamide (Glyburide) | 1.0 - 2.0% | Higher risk of hypoglycemia, weight gain. | [9] |
| Gliclazide | 1.0 - 1.5% | Lower risk of hypoglycemia compared to glibenclamide. | [9] |
| Glimepiride | 1.0 - 2.0% | Lower risk of hypoglycemia compared to glibenclamide. | [10] |
| Glipizide | 1.0 - 2.0% | Risk of hypoglycemia, weight gain. | [10] |
Anti-inflammatory Efficacy of Traditional Sulfonylureas
Several studies have indicated that traditional sulfonylureas, particularly glibenclamide, can inhibit the NLRP3 inflammasome, albeit at higher concentrations than the novel, targeted inhibitors.
| Drug | In Vitro NLRP3 Inhibition | In Vivo Model | Key In Vivo Anti-inflammatory Findings | Reference |
| Glibenclamide (Glyburide) | Inhibits IL-1β secretion at micromolar concentrations. | Mouse model of Parkinson's disease | Attenuated dopaminergic neurodegeneration by blocking NLRP3 inflammasome activation. | [5][11][12] |
| Gliclazide | Data on direct NLRP3 inhibition is less established compared to glibenclamide. | Not specified | Not specified |
Experimental Protocols: Evaluation of Glycemic Control
A generalized protocol for a clinical trial evaluating the efficacy of sulfonylureas in type 2 diabetes is as follows.
-
Study Design: A multi-center, randomized, double-blind, active-controlled study.
-
Patient Population:
-
Inclusion Criteria: Adults with type 2 diabetes inadequately controlled on diet and exercise or metformin monotherapy (e.g., HbA1c 7.0-10.5%).
-
Exclusion Criteria: History of type 1 diabetes, significant renal or hepatic impairment, frequent severe hypoglycemia.
-
-
Treatment Regimen:
-
Screening/Washout Phase: Patients discontinue prohibited medications.
-
Randomization: Eligible patients are randomized to receive a sulfonylurea (e.g., glimepiride) or a comparator drug.
-
Treatment Period: Typically 24-52 weeks, with dose titration based on glycemic response.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
-
Secondary Endpoints: Change in fasting plasma glucose, postprandial glucose, and the proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
-
Safety Assessments:
-
Monitoring of adverse events, with a particular focus on the incidence and severity of hypoglycemic events and changes in body weight.
-
Conclusion
The landscape of sulfonylurea-based compounds is evolving. While traditional sulfonylureas remain important agents for glycemic control in type 2 diabetes, with some demonstrating secondary anti-inflammatory properties, a new class of sulfonylurea-derived molecules, including this compound, is emerging with potent and specific NLRP3 inflammasome inhibitory activity. This dual focus necessitates a clear distinction in their evaluation and application. For researchers in inflammatory diseases, this compound and its counterparts offer promising therapeutic potential by directly targeting a key inflammatory pathway. Conversely, for clinicians managing diabetes, the primary efficacy of traditional sulfonylureas in lowering blood glucose remains their defining characteristic. This guide aims to provide the necessary clarity for these distinct fields of research and clinical practice.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting NLRP3 Signaling by a Novel-designed Sulfonylurea Compound for Inhibition of Microglial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 9. From Innate Immunity to Metabolic Disorder: A Review of the NLRP3 Inflammasome in Diabetes Mellitus [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of NLRP3 inflammasome by glibenclamide attenuated dopaminergic neurodegeneration and motor deficits in paraquat and maneb-induced mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glibenclamide inhibits NLRP3 inflammasome-mediated IL-1β secretion in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to INF200 and Other NLRP3 Inhibitors in Preclinical Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, contributing to tissue damage and adverse cardiac remodeling. Consequently, pharmacological inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy. This guide provides a comparative overview of a novel NLRP3 inhibitor, INF200, alongside other prominent inhibitors such as MCC950, Oltipraz, and Dapansutrile, focusing on their efficacy in preclinical cardiovascular disease models.
Introduction to NLRP3 Inflammasome Signaling
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically through Toll-like receptor (TLR) signaling. The "activation" step is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.
Caption: The NLRP3 Inflammasome Signaling Pathway.
Comparative Efficacy of NLRP3 Inhibitors
This section summarizes the available preclinical data for this compound and other selected NLRP3 inhibitors in various cardiovascular disease models.
Table 1: In Vitro Efficacy of NLRP3 Inhibitors
| Inhibitor | Cell Type | Assay | Concentration | Key Findings | Citation |
| This compound | Human Macrophages | LPS/ATP & LPS/MSU induced pyroptosis | 10 µM | Prevented pyroptosis by 66.3 ± 6.6% and 61.6 ± 11.5% respectively. | [1] |
| This compound | Human Macrophages | IL-1β release | 10 µM | Reduced IL-1β release by 35.5 ± 8.8%. | [1] |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors in Ischemia/Reperfusion Injury Models
| Inhibitor | Animal Model | Dose | Key Findings | Citation |
| This compound | Rat (Langendorff) | Not specified (ex vivo) | Improved post-ischemic systolic recovery; Attenuated cardiac contracture, infarct size, and LDH release. | [1][2] |
| MCC950 | Pig | 3 and 6 mg/kg | Reduced infarct size/area at risk to 69.7% and 64.6% respectively (control: 77.5%); Preserved left ventricular ejection fraction. | [3] |
| MCC950 | Mouse (Diabetic) | 3 mg/kg | Significantly reduced neuronal cell death in the hippocampus. | [4] |
| Dapansutrile (OLT1177) | Mouse | 6, 60, and 600 mg/kg (IP) | Dose-dependent reduction in infarct size (-36%, -67%, and -62% respectively); Preserved left ventricular fractional shortening. | [5] |
Table 3: In Vivo Efficacy of NLRP3 Inhibitors in Other Cardiovascular Disease Models
| Inhibitor | Animal Model | Disease Model | Dose | Key Findings | Citation |
| This compound | Rat | High-Fat Diet-Induced Metaflammation | 20 mg/kg/day | Improved glucose and lipid profiles; Attenuated systemic inflammation and biomarkers of cardiac dysfunction (BNP). | [1] |
| Oltipraz | Rat | Isoproterenol-Induced Heart Failure | 100 mg/kg | Improved hemodynamic parameters; Attenuated cardiac interstitial fibrosis; Decreased plasma BNP, TNF-α, and IL-1β. | [6] |
| Oltipraz | Mouse | Transverse Aortic Constriction-Induced Cardiac Hypertrophy | Not specified | Relieved pathological cardiac hypertrophy and myocardial damage. | [7][8] |
| Dapansutrile (OLT1177) | Human (Phase 1b) | Stable Systolic Heart Failure | 2000 mg/day | Improved left ventricular ejection fraction (from 31.5% to 36.5%). | [9][10] |
Experimental Protocols
A generalized workflow for evaluating NLRP3 inhibitors in a preclinical model of myocardial ischemia/reperfusion injury is outlined below.
Caption: General Experimental Workflow for I/R Injury Models.
Detailed Methodologies
This compound in a Rat Model of High-Fat Diet-Induced Metaflammation [1]
-
Animal Model: Wistar rats.
-
Induction of Metaflammation: High-fat diet for 8 weeks.
-
Treatment: this compound administered at 20 mg/kg/day.
-
Endpoint Analysis: Evaluation of glucose and lipid profiles, systemic inflammation markers, and biomarkers of cardiac dysfunction (e.g., BNP).
This compound in an Ex Vivo Langendorff Ischemia/Reperfusion Model [1]
-
Model: Isolated rat hearts.
-
Protocol: 30 minutes of global ischemia followed by 60 minutes of reperfusion.
-
Endpoint Analysis: Assessment of post-ischemic systolic recovery, infarct size (using triphenyltetrazolium chloride staining), and lactate dehydrogenase (LDH) release in the coronary effluent.
MCC950 in a Pig Model of Myocardial Infarction [3]
-
Animal Model: Female Landrace pigs.
-
Induction of Myocardial Infarction: 75 minutes of transluminal balloon occlusion of the left anterior descending coronary artery.
-
Treatment: MCC950 administered at 3 or 6 mg/kg for 7 days.
-
Endpoint Analysis: 3D-echocardiography to assess cardiac function, and Evans blue/TTC double staining to determine the area at risk and infarct size. Myocardial neutrophil influx and IL-1β levels were also measured.
Dapansutrile (OLT1177) in a Mouse Model of Ischemia/Reperfusion Injury [5]
-
Animal Model: Mice.
-
Induction of Ischemia/Reperfusion: Transient ligation of the left coronary artery.
-
Treatment: Dapansutrile administered intraperitoneally at doses of 6, 60, or 600 mg/kg at the time of reperfusion.
-
Endpoint Analysis: Infarct size measurement and echocardiography to assess systolic cardiac function.
Oltipraz in a Rat Model of Isoproterenol-Induced Heart Failure [6]
-
Animal Model: Rats.
-
Induction of Heart Failure: Subcutaneous injection of isoproterenol.
-
Treatment: Oltipraz administered at 100 mg/kg.
-
Endpoint Analysis: Hemodynamic parameters, plasma levels of BNP, pro-inflammatory cytokines (TNF-α, IL-1β), and histopathological examination for cardiac interstitial fibrosis.
Conclusion
The available preclinical data strongly support the therapeutic potential of NLRP3 inflammasome inhibition in a range of cardiovascular diseases. This compound, a novel 1,3,4-oxadiazol-2-one-based inhibitor, has demonstrated promising efficacy in models of metabolic dysfunction-related cardiac complications and ischemia/reperfusion injury.[1][2] Comparative analysis with other well-characterized NLRP3 inhibitors like MCC950, Dapansutrile, and Oltipraz reveals a common thread of cardioprotection through reduced inflammation, decreased cell death, and preservation of cardiac function.
While direct head-to-head comparative studies are lacking, the collective evidence suggests that targeting the NLRP3 inflammasome is a viable strategy for mitigating the inflammatory component of cardiovascular disease. Future research should focus on elucidating the comparative efficacy and safety profiles of these inhibitors in standardized preclinical models to guide clinical development. The progression of Dapansutrile into clinical trials for heart failure further underscores the translational potential of this therapeutic approach.[9][10]
References
- 1. [2309.07939] Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. The selective NLRP3-inflammasome inhibitor MCC950 reduces infarct size and preserves cardiac function in a pig model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oltipraz attenuates the progression of heart failure in rats through inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oltipraz ameliorates pressure overload-induced pathological cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II-III Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of INF200's Effects on Murine and Human Cells: An Overview for Researchers
For Immediate Release
This guide provides a comparative overview of the pharmacological effects of INF200, a novel NLRP3 inflammasome inhibitor, in murine and human cells. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome. While direct comparative studies on this compound are emerging, this document synthesizes available data from separate investigations in rodent models and human cell lines to offer a preliminary cross-species comparison.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the 1,3,4-oxadiazol-2-one class of compounds. Its primary mechanism of action is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. By blocking the activation of the NLRP3 inflammasome, this compound aims to reduce the production of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Data Presentation: Murine vs. Human Cells
The following tables summarize the observed effects of this compound in murine models (specifically rats) and human cells (macrophages). It is important to note that the data is compiled from different studies and direct head-to-head quantitative comparisons may not be available in the public domain.
Table 1: In Vivo Effects of this compound in a Murine Model (Rat)
| Parameter | Observation |
| Model | High-Fat Diet (HFD)-induced metaflammation in rats |
| Dosage | Not specified in publicly available abstracts |
| Key Findings | - Reduced cardiac and metabolic complications |
| - Decreased NLRP3 activation, inflammation, and oxidative stress in post-ischemic hearts | |
| - Ameliorated myocardial damage from ischemia/reperfusion injury |
Table 2: In Vitro Effects of this compound in Human Cells
| Parameter | Observation |
| Cell Type | Human Macrophages |
| Key Findings | - Potent inhibition of NLRP3-dependent pyroptosis |
| - Significant reduction in the release of IL-1β |
Experimental Protocols
Detailed experimental protocols for assessing the effects of NLRP3 inhibitors like this compound are crucial for reproducible research. Below are generalized methodologies for key experiments in both murine and human cells, based on standard practices in the field.
Murine Macrophage Isolation and Culture for this compound Treatment
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice according to institutional guidelines.
-
Isolate femur and tibia from hind legs and flush the bone marrow with sterile phosphate-buffered saline (PBS).
-
Disperse cell clumps by passing the marrow through a syringe and needle.
-
Lyse red blood cells using an ACK lysis buffer.
-
Culture the remaining cells in DMEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
-
This compound Treatment and Inflammasome Activation:
-
Plate the differentiated BMDMs in appropriate culture plates.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β expression.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation with a secondary stimulus such as ATP or nigericin.
-
Collect cell supernatants and lysates for downstream analysis.
-
Human Monocyte-Derived Macrophage (MDM) Culture and this compound Treatment
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from the PBMC population by plastic adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
-
Differentiation into Macrophages:
-
Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and M-CSF for 5-7 days to differentiate them into macrophages.
-
-
This compound Treatment and Inflammasome Activation:
-
Follow a similar protocol as with murine BMDMs: prime with LPS, pre-treat with this compound, and activate the NLRP3 inflammasome with a secondary stimulus.
-
Collect supernatants and lysates for analysis of cytokine release and protein expression.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Comparative Analysis of INF200 and Glyburide on Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two sulfonylurea-based compounds, INF200 and Glyburide, focusing on their efficacy and mechanisms in inhibiting NLRP3 inflammasome activation. The information is compiled from preclinical research to assist in understanding their potential as therapeutic agents targeting inflammasome-driven inflammation.
Executive Summary
Both this compound and Glyburide are potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. While Glyburide is a well-established anti-diabetic drug with known off-target anti-inflammatory properties, this compound is a novel compound specifically investigated for its NLRP3 inhibitory activity. This guide presents a side-by-side comparison of their effects on inflammasome activation, supported by available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory effects of this compound and Glyburide on key markers of inflammasome activation. It is important to note that the experimental conditions under which these data were generated may vary between studies.
| Compound | Assay | Cell Type | Stimuli | Concentration | Inhibition | Source |
| This compound | IL-1β Release | Human Macrophages | LPS/ATP | 10 µM | 35.5 ± 8.8% | [1] |
| IL-1β Release | Human Macrophages | LPS/ATP | IC50: 16.6 ± 2.6 µM | 50% | [1] | |
| Pyroptosis (LDH release) | Human Macrophages | LPS/ATP | 10 µM | 66.3 ± 6.6% | [1] | |
| Pyroptosis (LDH release) | Human Macrophages | LPS/MSU | 10 µM | 61.6 ± 11.5% | [1] | |
| Glyburide | IL-1β Secretion | Mouse Peritoneal Macrophages | LPS/ATP | 25 µM | ~50% | |
| IL-1β Secretion | Mouse Peritoneal Macrophages | LPS/ATP | 50 µM | ~75% | ||
| IL-1β Secretion | Mouse Peritoneal Macrophages | LPS/ATP | 100 µM | ~90% | ||
| Caspase-1 Activation | Mouse BMDMs | LPS/ATP | 25-200 µM | Dose-dependent inhibition | [2][3] |
Table 1: Comparative Efficacy of this compound and Glyburide on Inflammasome Activation. BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate crystals; IC50: Half maximal inhibitory concentration.
Mechanism of Action
Both this compound and Glyburide are known to specifically target the NLRP3 inflammasome.
This compound , a novel 1,3,4-oxadiazol-2-one-based compound, was designed as a sulfonylurea-based inhibitor of NLRP3.[1] Computational studies suggest it maintains important interactions within the NACHT domain of the NLRP3 protein, similar to other active sulfonylurea-based inhibitors.
Glyburide , a second-generation sulfonylurea, inhibits the NLRP3 inflammasome upstream of its activation but downstream of the P2X7 receptor.[4][5] Its inhibitory effect is independent of its well-known role in blocking ATP-sensitive potassium (KATP) channels, which is its mechanism of action in treating type 2 diabetes.[4][5]
Chemical Structures
| Compound | Chemical Structure |
| This compound | Structure not publicly available in standard chemical databases. |
| Glyburide |
|
Table 2: Chemical Structures of this compound and Glyburide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
NLRP3 Inflammasome Activation Assay in Human Macrophages (for this compound)
This protocol is based on the methods described in the study by Gastaldi et al. (2023).
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Differentiated macrophages are primed with Lipopolysaccharide (LPS) (Signal 1) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
Activation: NLRP3 inflammasome is activated by adding Adenosine triphosphate (ATP) or monosodium urate (MSU) crystals (Signal 2).
-
Measurement of IL-1β Release: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Measurement of Pyroptosis: Cell death (pyroptosis) is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
NLRP3 Inflammasome Activation Assay in Mouse Macrophages (for Glyburide)
This protocol is based on the methods described in the study by Lamkanfi et al. (2009).
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media.
-
Priming: BMDMs are primed with LPS.
-
Inhibitor Treatment: Cells are pre-treated with different concentrations of Glyburide or a vehicle control.
-
Activation: The NLRP3 inflammasome is activated with ATP.
-
Measurement of Caspase-1 Activation: Cell lysates are collected, and the activation of caspase-1 is determined by Western blot analysis, looking for the cleaved p10 subunit.
-
Measurement of IL-1β Secretion: The amount of secreted IL-1β in the cell culture supernatant is measured by ELISA.
Mandatory Visualization
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound and Glyburide.
Caption: General experimental workflow for assessing inflammasome inhibition.
References
- 1. New non-sulfonylurea NLRP3 inhibitors: discovery and selection of this compound, a 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor [iris.unito.it]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Advantage: Evaluating INF200 in the Landscape of Anti-Inflammatory Therapeutics
In the quest for more precise and targeted anti-inflammatory therapies, the novel NLRP3 inflammasome inhibitor, INF200, presents a promising alternative to broader-acting anti-inflammatory drugs. This guide provides a comparative analysis of this compound against established classes of anti-inflammatory agents—Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, TNF-α inhibitors, and JAK inhibitors—supported by experimental data to elucidate its potential advantages for researchers, scientists, and drug development professionals.
A Targeted Approach to Inflammation: this compound and the NLRP3 Inflammasome
This compound is a small molecule inhibitor that specifically targets the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. By directly inhibiting the NLRP3 inflammasome, this compound offers a focused mechanism of action aimed at a critical node in the inflammatory cascade.
Comparative Efficacy and Mechanism of Action
The key advantage of this compound lies in its specificity. Unlike broader anti-inflammatory drugs that have wide-ranging effects on the immune system, this compound's targeted approach has the potential to mitigate inflammation with a more favorable side-effect profile.
Table 1: Quantitative Comparison of Anti-Inflammatory Effects
| Drug/Class | Target(s) | Experimental Model | Key Efficacy Data |
| This compound | NLRP3 Inflammasome | Human Macrophages (in vitro) | Decreases IL-1β release at 10 µM.[1] |
| High-Fat Diet Rat Model (in vivo) | Improves glucose and lipid profiles; attenuates systemic inflammation. | ||
| NSAIDs | COX-1 and COX-2 | Human Whole Blood Assay (in vitro) | Diclofenac (50 mg 3x daily) inhibits COX-2 by 93.9% and COX-1 by 50%.[2] |
| (e.g., Diclofenac) | Ibuprofen (800 mg 3x daily) inhibits COX-2 by 71.4% and COX-1 by 89%.[2] | ||
| Corticosteroids | Glucocorticoid Receptor | LPS-stimulated Macrophages (in vitro) | Inhibits activation of caspase-1 and maturation of IL-1β.[3] |
| (e.g., Dexamethasone) | Attenuates LPS-induced acute lung injury in mice.[3] | ||
| TNF-α Inhibitors | TNF-α | - | Reduces downstream inflammatory signaling. |
| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Human Leukocytes (in vitro) | Effectively block IFN-alpha and IL-6 signaling pathways.[4] |
Signaling Pathway Diagrams
Below are diagrams illustrating the distinct signaling pathways targeted by this compound and broader anti-inflammatory drugs.
Side Effect Profiles: A Comparative Overview
A significant advantage of a targeted therapy like this compound is the potential for a more favorable safety profile compared to broader anti-inflammatory drugs, which are associated with a range of side effects due to their non-specific mechanisms.
Table 2: Comparison of Common Side Effects
| Drug Class | Common Side Effects | Serious Adverse Events |
| NLRP3 Inhibitors | Generally well-tolerated in preclinical studies. | Limited clinical data available; potential for hepatotoxicity with some compounds. |
| NSAIDs | Gastrointestinal issues (indigestion, ulcers, bleeding), headache, dizziness.[5][6] | Increased risk of heart attack, stroke, and kidney damage with long-term use.[7] |
| Corticosteroids | Increased appetite, weight gain, mood swings, insomnia, fluid retention.[8][9] | Osteoporosis, diabetes, high blood pressure, increased risk of infections, Cushing's syndrome.[8] |
| TNF-α Inhibitors | Injection site reactions, upper respiratory tract infections, headache.[10][11] | Increased risk of serious infections (including tuberculosis), lymphoma, heart failure, demyelinating diseases.[10][12][13] |
| JAK Inhibitors | Upper respiratory tract infections, headache, nausea, diarrhea.[14] | Serious infections, blood clots, major adverse cardiovascular events, malignancy.[15][16] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay in Macrophages
This protocol is designed to assess the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
-
Culture human or murine macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in appropriate media.
-
Seed cells in a 96-well plate at a density of 200,000 cells per well and allow them to adhere.[14]
-
Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][17]
2. NLRP3 Inflammasome Activation and Inhibition:
-
Following priming, replace the media with serum-free media.
-
Add this compound at various concentrations to the designated wells and incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or nigericin (20 µM) for 2 hours.[12][16]
3. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value of this compound for NLRP3 inflammasome inhibition.
In Vivo High-Fat Diet-Induced Metaflammation Rat Model
This protocol outlines the in vivo evaluation of this compound's efficacy in a rat model of metabolic inflammation.
1. Animal Model and Diet:
-
Use male Sprague-Dawley or Wistar rats.[18]
-
House the animals under standard conditions with a 12-hour light/dark cycle.[19]
-
Feed the rats a high-fat diet (HFD; typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity and a state of chronic low-grade inflammation ("metaflammation").[19][20] A control group should receive a standard chow diet.
2. Drug Administration:
-
Following the diet-induced obesity period, administer this compound orally or via an appropriate route at a predetermined dose and frequency.
-
A vehicle control group should be included.
3. Assessment of Metabolic and Inflammatory Parameters:
-
Monitor body weight and food intake regularly.[19]
-
At the end of the treatment period, collect blood samples for the analysis of:
-
Metabolic markers: glucose, insulin, triglycerides, and cholesterol.
-
Inflammatory markers: IL-1β, TNF-α, and other relevant cytokines.
-
-
Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.[18]
-
Collect and weigh adipose tissue to assess adiposity.[19]
4. Data Analysis:
-
Compare the metabolic and inflammatory parameters between the this compound-treated group, the HFD vehicle control group, and the standard diet control group using appropriate statistical tests.
Conclusion
This compound, as a selective NLRP3 inflammasome inhibitor, represents a targeted approach to anti-inflammatory therapy. Its mechanism of action, focused on a specific and critical inflammatory pathway, offers the potential for comparable or superior efficacy in certain inflammatory conditions with a reduced risk of the broad, systemic side effects associated with traditional anti-inflammatory drugs. The experimental data, though preclinical, supports the promise of this compound in mitigating inflammation. Further research, including head-to-head clinical trials, will be crucial in fully elucidating the therapeutic advantages of this compound over existing broader anti-inflammatory agents. This targeted strategy holds significant potential for the future of inflammatory disease treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corticosteroids alleviate lipopolysaccharide-induced inflammation and lung injury via inhibiting NLRP3-inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 6. pcbexpert.com [pcbexpert.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Mechanisms of NLRP3 inflammasome activation and its role in NSAID-induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP induces the release of IL-1 from LPS-primed cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 13. atsjournals.org [atsjournals.org]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 16. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propensity to high-fat diet-induced obesity in rats is associated with changes in the gut microbiota and gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human [mdpi.com]
head-to-head comparison of INF200 and Parthenolide in inhibiting caspase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two compounds, INF200 and Parthenolide, in their capacity to inhibit caspase-1, a key enzyme in the inflammatory response. While both molecules demonstrate anti-inflammatory properties by modulating the caspase-1 pathway, they do so through distinct mechanisms. This comparison elucidates these differences, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in research and development decisions.
Executive Summary
This compound is a sulfonylurea-based compound that acts as an inhibitor of the NLRP3 inflammasome, thereby preventing the activation of caspase-1.[1][2] In contrast, Parthenolide, a naturally occurring sesquiterpene lactone, exhibits a dual mechanism of action. It not only inhibits the NLRP3 inflammasome but also directly inhibits the enzymatic activity of already activated caspase-1.[3][4] This fundamental difference in their mechanism of action is a critical consideration for their application in research and therapeutic development.
Data Presentation: Quantitative Inhibition of Caspase-1 Activation and Activity
The following table summarizes the available quantitative data for this compound and Parthenolide concerning their effects on the caspase-1 pathway.
| Compound | Target | Assay System | Concentration | Effect |
| This compound | NLRP3 Inflammasome | Human Macrophages (LPS/ATP or LPS/MSU stimulated) | 10 µM | 66.3 ± 6.6% and 61.6 ± 11.5% prevention of pyroptosis, respectively; 35.5 ± 8.8% reduction in IL-1β release.[2] |
| Parthenolide | Caspase-1 (direct) | In vitro activated THP-1 cell lysates | 10 µM | Inhibition of caspase-1 activation.[3][4] |
| Caspase-1 (direct) | Purified recombinant mature human caspase-1 with pro-IL-1β | Increasing concentrations | Dose-dependent inhibition of pro-IL-1β cleavage.[3] | |
| NLRP3 Inflammasome | Purified NLRP3 ATPase activity assay | Dose-dependent | Inhibition of NLRP3 ATPase activity.[3] |
Mechanism of Action
This compound: An Upstream Regulator
This compound functions by targeting the NLRP3 inflammasome, a multi-protein complex responsible for the activation of pro-caspase-1 into its active form.[1][2] By inhibiting the NACHT domain of the NLRP3 protein, this compound prevents the assembly of the inflammasome complex.[2] This upstream inhibition means that this compound does not directly interact with or inhibit the caspase-1 enzyme itself. Its effect is to reduce the amount of active caspase-1 being generated in response to NLRP3-activating stimuli.
Parthenolide: A Dual-Action Inhibitor
Parthenolide demonstrates a broader mechanism of action. It has been shown to inhibit the ATPase activity of NLRP3, similar to this compound, which contributes to its ability to prevent caspase-1 activation.[3] However, a key differentiator is its ability to directly inhibit the protease activity of caspase-1.[3][4] The proposed mechanism for this direct inhibition is the alkylation of critical cysteine residues within the p20 subunit of the active caspase-1 enzyme.[3] This dual action allows Parthenolide to not only prevent the formation of new active caspase-1 but also to inactivate existing enzyme.
Signaling Pathway Diagrams
Caption: Upstream inhibition of NLRP3 inflammasome by this compound and Parthenolide.
Caption: Direct enzymatic inhibition of active Caspase-1 by Parthenolide.
Experimental Protocols
1. In Vitro Caspase-1 Activation Assay (Cell Lysate)
This protocol is adapted from studies demonstrating the direct inhibitory effect of Parthenolide on caspase-1 activation in a cell lysate system.[3][4]
-
Cell Culture and Lysis:
-
Culture THP-1 monocytic cells in appropriate media and conditions.
-
Prepare hypotonic cell lysates in CHAPS buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS, 0.1 mM phenylmethylsulfonyl fluoride, and protease inhibitor mixture).
-
-
Inhibition Assay:
-
Incubate the THP-1 cell lysates in the presence of the test compound (e.g., Parthenolide at 10 µM) or vehicle control (DMSO).
-
Incubate the mixture at 37°C for 60 minutes to allow for inflammasome activation and subsequent caspase-1 auto-activation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for the p20 subunit of active caspase-1. A reduction in the p20 band in the presence of the inhibitor indicates inhibition of caspase-1 activation.
-
2. Direct Caspase-1 Enzymatic Assay (Purified Protein)
This protocol is designed to assess the direct inhibition of purified, active caspase-1.[3]
-
Materials:
-
Purified, active recombinant human caspase-1.
-
Pro-IL-1β as the substrate.
-
Assay buffer (e.g., CHAPS buffer).
-
Test inhibitor (Parthenolide) at various concentrations.
-
-
Procedure:
-
Incubate the purified active caspase-1 with the pro-IL-1β substrate in the assay buffer.
-
Add increasing concentrations of Parthenolide or vehicle control to the reaction mixtures.
-
Incubate at 37°C for 1 hour.
-
-
Detection:
-
Fractionate the reaction mixtures by SDS-PAGE.
-
Perform Western blotting using an anti-IL-1β antibody to detect the cleaved (active) form of IL-1β and an anti-caspase-1 antibody to visualize the enzyme. A dose-dependent decrease in cleaved IL-1β indicates direct inhibition of caspase-1 enzymatic activity.
-
3. NLRP3 Inflammasome Inhibition Assay in Macrophages
This cellular assay is suitable for evaluating upstream inhibitors like this compound.
-
Cell Culture and Priming:
-
Plate human macrophages (e.g., PMA-differentiated THP-1 cells or primary human monocytes) in a multi-well plate.
-
Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibition and Activation:
-
Pre-treat the primed cells with the test compound (e.g., this compound at 10 µM) or vehicle control for a specified time.
-
Induce NLRP3 inflammasome activation with a second signal, such as ATP or monosodium urate (MSU) crystals.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted IL-1β using an ELISA kit. A reduction in IL-1β levels in the supernatant of inhibitor-treated cells compared to the vehicle control indicates inhibition of the NLRP3 inflammasome pathway.
-
Experimental Workflow Diagram
Caption: Workflow for comparing direct and cellular inhibition of Caspase-1.
Conclusion
This compound and Parthenolide both effectively inhibit the caspase-1 signaling pathway, but through different mechanisms. This compound is a specific upstream inhibitor of the NLRP3 inflammasome, preventing the activation of caspase-1. Parthenolide acts as a dual inhibitor, targeting both the NLRP3 inflammasome and directly inhibiting the enzymatic activity of caspase-1. The choice between these two compounds will depend on the specific research question. This compound is a more suitable tool for studies focused specifically on the role of the NLRP3 inflammasome, while Parthenolide can be used to investigate the effects of broader inhibition of the caspase-1 pathway, including the direct enzymatic activity. The experimental protocols and data presented in this guide provide a framework for the rational selection and application of these inhibitors in future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating INF200's Mechanism: A Comparative Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INF200, a sulfonylurea-based inhibitor of the NLRP3 inflammasome, with other known NLRP3 inhibitors. While direct experimental validation of this compound using NLRP3 genetic knockout models is not yet published, this document outlines the established mechanism of NLRP3 inhibition and presents the expected outcomes in such a model based on its demonstrated activity. The guide includes detailed experimental protocols for key assays and quantitative comparisons with alternative NLRP3 inhibitors to support further research and drug development.
Introduction to this compound and the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune diseases.
This compound is a novel sulfonylurea-based small molecule inhibitor designed to specifically target the NLRP3 inflammasome.[1][2] Preclinical studies have demonstrated its anti-inflammatory properties, including the ability to decrease IL-1β release from human macrophages.[1][2] This guide serves to validate its mechanism of action through a comparative analysis with other well-characterized NLRP3 inhibitors and by outlining the expected results from genetic knockout studies.
Validating this compound's Mechanism through Genetic Knockout of NLRP3: Expected Outcomes
Genetic knockout of the Nlrp3 gene in cellular or animal models provides the definitive method for validating the on-target activity of a putative NLRP3 inhibitor. While specific studies on this compound in NLRP3 knockout models are not yet available, based on its demonstrated mechanism as an NLRP3 inhibitor, the following outcomes are expected:
-
Abrogation of Inhibitory Effect: In NLRP3 knockout cells or animals, the inflammatory response to NLRP3-specific stimuli (e.g., ATP, nigericin, MSU crystals) is already significantly reduced or absent. Therefore, the administration of this compound would be expected to have no further inhibitory effect on IL-1β and IL-18 release, or pyroptosis in these models. This would confirm that the anti-inflammatory activity of this compound is dependent on the presence of the NLRP3 protein.
-
Specificity of Action: The use of NLRP3 knockout models would also serve to confirm the specificity of this compound. If this compound were to exert off-target effects on other inflammatory pathways, it would still show some level of anti-inflammatory activity in NLRP3 knockout models. The absence of such activity would strongly support its specificity for the NLRP3 inflammasome.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed. This section compares this compound with some of the most well-characterized alternatives: MCC950, CY-09, and OLT1177 (Dapansutrile).
Quantitative Performance Data
The following table summarizes the reported in vitro efficacy of this compound and its comparators in inhibiting NLRP3-mediated IL-1β release.
| Inhibitor | Target | Cell Type | IC50 (IL-1β Inhibition) | Reference |
| This compound | NLRP3 | Human Macrophages | ~35.5% inhibition at 10 µM | [3] |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [4] |
| CY-09 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 6 µM | [5][6] |
| OLT1177 | NLRP3 | Not Specified | 1 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation and IL-1β Release Assay in Macrophages
This protocol describes the in vitro assessment of NLRP3 inflammasome activation by measuring the release of IL-1β from macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) from wild-type and Nlrp3 knockout mice, or human THP-1 monocytes.
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound and other NLRP3 inhibitors
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Human or Mouse IL-1β ELISA kit
Procedure:
-
Cell Culture: Culture BMDMs or THP-1 cells in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For THP-1 cells, differentiate into a macrophage-like phenotype using PMA (Phorbol 12-myristate 13-acetate).
-
Priming (Signal 1): Seed cells in a 96-well plate and prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or other inhibitors for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value. Compare the results from wild-type and Nlrp3 knockout cells to validate the NLRP3-dependency of the inhibitor.
ASC Speck Formation Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using fluorescence microscopy or flow cytometry.
Materials:
-
THP-1 cells stably expressing ASC-GFP or immortalized macrophages from wild-type and Nlrp3 knockout mice.
-
LPS
-
Nigericin or ATP
-
This compound and other inhibitors
-
Hoechst 33342 (for nuclear staining)
-
Mounting medium
Procedure (Microscopy):
-
Cell Culture and Treatment: Seed ASC-GFP expressing THP-1 cells on glass coverslips. Prime and treat with inhibitors as described in the IL-1β release assay.
-
Activation: Stimulate with an NLRP3 activator.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and stain the nuclei with Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct fluorescent puncta within the cells.
-
Quantification: Count the percentage of cells with ASC specks in different treatment groups.
Procedure (Flow Cytometry):
-
Cell Culture and Treatment: Culture and treat cells in suspension as described above.
-
Staining: After stimulation, fix and permeabilize the cells. Stain with an anti-ASC antibody conjugated to a fluorescent dye.
-
Analysis: Analyze the cells using a flow cytometer. Cells containing ASC specks will exhibit a higher fluorescence intensity and a distinct side scatter profile.
-
Quantification: Determine the percentage of ASC speck-positive cells in each sample.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound with NLRP3 Knockout
Caption: Workflow for validating this compound's mechanism using NLRP3 knockout macrophages.
Logical Relationship for Interpreting Knockout Experiment Results
Caption: Decision tree for interpreting the results of an NLRP3 knockout validation experiment.
Conclusion
This compound presents a promising therapeutic candidate for NLRP3-driven inflammatory diseases. Its characterization as a sulfonylurea-based inhibitor of the NLRP3 inflammasome is supported by initial preclinical data. While direct validation of its mechanism using NLRP3 genetic knockout models is a crucial next step for the research community, the existing evidence strongly suggests its on-target activity. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to facilitate further investigation and validation of this compound and other NLRP3 inflammasome inhibitors. The provided visualizations of the signaling pathway and experimental logic aim to enhance the understanding and design of future studies in this rapidly evolving field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocols for INF200 Remain Undetermined Due to Ambiguous Substance Identification
Efforts to provide essential safety and logistical information for handling a substance designated as "INF200" have been inconclusive due to the highly ambiguous nature of this identifier. Extensive searches have revealed that "this compound" is used to label a variety of products, none of which definitively match the profile of a chemical or biological agent requiring specific personal protective equipment (PPE) and handling protocols in a research, scientific, or drug development setting.
The most prominent product identified as "this compound" is a handheld infrared thermometer, for which safety precautions are limited to laser eye safety and proper battery disposal. Other instances of "this compound" appear as a code for electrical components, construction materials, and in various unrelated documents, none of which pertain to a laboratory-grade substance.
A single, isolated reference in a scientific abstract points to an "this compound, a 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor." This is the sole indication of a potential drug development context. However, this appears to be a novel or early-stage research compound with no publicly available Safety Data Sheet (SDS), handling procedures, or disposal guidelines. Without this critical documentation, it is impossible to provide the requested procedural, step-by-step guidance for safe handling and disposal.
Due to the lack of a clearly identified hazardous substance, the core requirements of the request, including the provision of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure laboratory safety, it is imperative to positively identify any substance before handling. If you are in possession of a substance labeled "this compound," please take the following steps:
-
Consult the Source: Contact the manufacturer, supplier, or the principal investigator who provided the substance to obtain a Safety Data Sheet (SDS) or equivalent safety information.
-
Internal Safety Office: Liaise with your institution's Environmental Health and Safety (EHS) office for guidance on unidentified substances.
-
Do Not Handle: Until the substance's identity and associated hazards are unequivocally confirmed, it should be treated as hazardous. Do not handle, use, or dispose of the substance.
Without a definitive identification of "this compound" as a specific chemical or biological agent, providing any safety and handling information would be speculative and potentially dangerous. The commitment to providing value beyond the product itself necessitates a cautious approach, prioritizing the safety of all laboratory personnel. Further information is required to proceed with a detailed operational and safety plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

